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Core Science & Biosynthesis

Foundational

The Architecture of Vicinal Amino Alcohols: A Technical Guide to 1-Amino-3-methylhexan-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Physicochemical profiling, regioselective synthesis, and catalytic/therapeutic applications. Executive Summary & Structural Signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Physicochemical profiling, regioselective synthesis, and catalytic/therapeutic applications.

Executive Summary & Structural Significance

In the realm of organic synthesis and medicinal chemistry, 1,2-amino alcohols (vicinal amino alcohols) serve as indispensable scaffolds. They form the structural core of sphingosine derivatives, chiral auxiliaries, and transition-state isosteres in peptidomimetic drugs. This whitepaper provides a rigorous technical analysis of 1-Amino-3-methylhexan-2-ol (CAS 1248220-97-4) , a specialized aliphatic amino alcohol.

From a structural perspective, the defining feature of 1-amino-3-methylhexan-2-ol is the presence of a branched methyl group at the C3 position. This branching restricts the rotational freedom of the adjacent C1-C2 bond, creating a rigidified steric environment. When deployed as a chiral ligand or a protease inhibitor, this steric wall significantly enhances enantioselectivity and target-binding affinity.

Table 1: Physicochemical and Topological Profiling
ParameterValueStructural & Functional Significance
Chemical Name 1-Amino-3-methylhexan-2-olIUPAC nomenclature defining the carbon scaffold.
CAS Registry Number 1248220-97-4Unique identifier for commercial sourcing .
Molecular Formula C₇H₁₇NOIndicates a saturated, aliphatic amino alcohol.
Molecular Weight 131.22 g/mol Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area 46.25 ŲOptimal for membrane permeability (Rule of 5 compliant).
H-Bond Donors/Acceptors 2 / 2Facilitates strong directional interactions in target binding.
Stereocenters 2 (C2, C3)Yields 4 possible stereoisomers (diastereomeric pairs).

Strategic Synthesis: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing vicinal amino alcohols is achieving absolute regiocontrol. While direct aminolysis of epoxides using aqueous ammonia is a known pathway, it frequently results in polyalkylation (forming secondary and tertiary amines) and requires tedious chromatographic purification.

To ensure high purity and strictly mono-alkylated products, we employ a two-step sequence: regioselective azidolysis followed by catalytic hydrogenation .

Synthesis A 3-Methyl-1-hexene B 3-Methyl-1,2-epoxyhexane A->B mCPBA (Epoxidation) C 1-Azido-3-methylhexan-2-ol B->C NaN3, NH4Cl (Regioselective) D 1-Amino-3-methylhexan-2-ol B->D NH3 (aq) (Direct Aminolysis) C->D H2, Pd/C (Reduction)

Synthetic pathways for 1-Amino-3-methylhexan-2-ol via epoxide intermediates.

Protocol 1: Regioselective Synthesis via Azide Intermediate

This protocol is designed as a self-validating system , utilizing acid-base chemistry to purify the final product without the need for silica gel chromatography.

Step 1: Azidolysis of 3-Methyl-1,2-epoxyhexane

  • Dissolve 3-methyl-1,2-epoxyhexane (1.0 equiv) in a solvent mixture of Methanol:Water (8:1).

  • Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.2 equiv).

  • Causality Check: Why NH₄Cl? Ammonium chloride acts as a mild, buffering proton source. It activates the epoxide oxygen via hydrogen bonding, lowering the activation energy for nucleophilic attack without causing acid-catalyzed epoxide polymerization. Furthermore, the azide ion is a soft nucleophile that exclusively attacks the less sterically hindered terminal C1 carbon, ensuring >95:5 regioselectivity.

  • Reflux the mixture at 70 °C for 8 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

Step 2: Catalytic Hydrogenation

  • Extract the intermediate (1-azido-3-methylhexan-2-ol) into dichloromethane, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude azide in anhydrous methanol. Add 10 wt% Palladium on Carbon (Pd/C, 0.05 equiv).

  • Purge the flask and stir under a Hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Causality Check: Catalytic hydrogenation is chosen over metal-hydride reduction (e.g., LiAlH₄) because it is entirely chemoselective, produces only nitrogen gas as a byproduct, and avoids the formation of stable boron/aluminum-amine complexes that complicate workup.

Self-Validating Workup & Isolation: Filter the reaction mixture through a Celite pad to remove Pd/C. To validate the success of the reduction and isolate the amine, perform an acid-base extraction.

  • Validation Step: Acidify the concentrated residue with 1M HCl to pH 2. The primary amine protonates to form a water-soluble ammonium salt. Wash the aqueous layer with diethyl ether to remove unreacted azide and non-basic impurities.

  • Basify the aqueous phase with 2M NaOH to pH 12, forcing the amine back into its neutral, lipophilic state. Extract with dichloromethane.

  • Spot the final organic layer on a TLC plate and apply a ninhydrin stain . A distinct purple spot confirms the presence of the primary aliphatic amine, validating the protocol's success.

Advanced Applications in Catalysis and Drug Design

The bifunctional nature of 1-amino-3-methylhexan-2-ol makes it an ideal precursor for complex molecular architectures.

Applications A 1-Amino-3-methylhexan-2-ol B Oxazoline Ligands A->B Condensation C Peptidomimetics A->C Amide Coupling D Chiral Auxiliaries A->D Derivatization E Asymmetric Catalysis B->E Metal Chelation F Protease Inhibitors C->F Transition State Mimic

Downstream applications of 1-Amino-3-methylhexan-2-ol in catalysis and drug design.

Application A: Transition-State Isosteres in Peptidomimetics

In medicinal chemistry, the 1,2-amino alcohol motif is widely recognized as a non-hydrolyzable mimic of the tetrahedral intermediate formed during peptide bond cleavage . By incorporating 1-amino-3-methylhexan-2-ol into a peptide sequence, researchers can create potent protease inhibitors. The C3 methyl group acts as a hydrophobic anchor, tightly occupying the S1' subsite of the protease enzyme, thereby drastically increasing binding affinity compared to unbranched analogs.

Application B: Synthesis of Chiral Oxazoline Ligands

Oxazolines are privileged ligands in asymmetric catalysis. 1-Amino-3-methylhexan-2-ol can be condensed with nitriles to form these vital coordination complexes.

Protocol 2: Lewis Acid-Catalyzed Oxazoline Formation

  • Combine 1-amino-3-methylhexan-2-ol (1.0 equiv) and benzonitrile (1.1 equiv) in a Schlenk flask.

  • Add anhydrous Zinc Chloride (ZnCl₂, 0.05 equiv) and suspend in chlorobenzene.

  • Causality in Reagent Selection: ZnCl₂ acts as a highly specific Lewis acid. It coordinates to the nitrogen of the nitrile, withdrawing electron density and rendering the nitrile carbon highly electrophilic. This lowers the activation energy for nucleophilic attack by the primary amine. Chlorobenzene is chosen as the solvent because its high boiling point (131 °C) provides the necessary thermal energy to drive the subsequent intramolecular cyclodehydration step, forcing the elimination of ammonia to close the oxazoline ring.

  • Self-Validating Workup: The reaction progress is validated by the cessation of ammonia gas evolution (which can be monitored using wet pH paper at the condenser outlet). Once gas evolution stops, the reaction is complete.

Analytical Characterization Standards

To ensure the integrity of 1-amino-3-methylhexan-2-ol before downstream application, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic diastereotopic protons of the C1 methylene group adjacent to the amine, typically appearing as a complex multiplet between δ 2.60 - 2.85 ppm . The carbinol proton (C2-H) will appear further downfield at δ 3.40 - 3.65 ppm .

  • FT-IR (ATR): A broad, strong absorption band at ~3300-3400 cm⁻¹ confirms the presence of both the O-H and N-H stretching vibrations, while the absence of an azide peak at ~2100 cm⁻¹ validates the complete reduction in Protocol 1.

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576.[Link]

  • Rich, D. H. (1985). Pepstatin-derived inhibitors of aspartic proteinases. Journal of Medicinal Chemistry, 28(3), 263-273.[Link]

Exploratory

An In-Depth Technical Guide to 1-Amino-3-methylhexan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Amino-3-methylhexan-2-ol, a chiral β-amino alcohol of significant interest to the scientific community, particularly those in drug development and medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-Amino-3-methylhexan-2-ol, a chiral β-amino alcohol of significant interest to the scientific community, particularly those in drug development and medicinal chemistry. This document will delve into the molecule's structural and chemical properties, explore established and innovative synthetic routes, and discuss its potential applications as a valuable building block in the creation of novel therapeutics.

Core Molecular Attributes of 1-Amino-3-methylhexan-2-ol

1-Amino-3-methylhexan-2-ol is a saturated acyclic amino alcohol. Its structure is characterized by a hexane backbone with an amino group at the first position, a hydroxyl group at the second, and a methyl group at the third. The presence of two chiral centers at the C2 and C3 positions means that the molecule can exist as four possible stereoisomers.

Molecular and Physicochemical Properties

The fundamental properties of 1-Amino-3-methylhexan-2-ol are summarized in the table below. These values are based on the common molecular formula C7H17NO, shared by its isomers.

PropertyValue
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol [1]
IUPAC Name 1-Amino-3-methylhexan-2-ol
Canonical SMILES CCC(C)C(O)CN
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 5
Structural Formula

The structural formula of 1-Amino-3-methylhexan-2-ol is crucial for understanding its chemical reactivity and its interactions in biological systems.

Caption: 2D structure of 1-Amino-3-methylhexan-2-ol.

The Synthetic Landscape of Chiral β-Amino Alcohols

The synthesis of enantiomerically pure β-amino alcohols like 1-Amino-3-methylhexan-2-ol is a significant area of research in organic chemistry due to their utility as chiral building blocks and ligands.[2] Various strategies have been developed to control the stereochemistry of the two adjacent chiral centers.

Established Synthetic Strategies
  • From Chiral Precursors: A common and economically viable approach begins with readily available chiral molecules such as derivatives of amino acids like L-serine and L-threonine.[2] This method involves a series of well-established chemical transformations to build the desired carbon skeleton while preserving the initial stereochemistry.

  • Asymmetric Henry Reaction: The catalytic asymmetric Henry (nitroaldol) reaction is a powerful tool for forming carbon-carbon bonds and introducing a nitro group, which can be subsequently reduced to an amine. Chiral β-amino alcohol ligands themselves have been shown to be effective catalysts in copper(II)-catalyzed asymmetric Henry reactions, leading to the formation of chiral β-nitro alcohols with high enantioselectivity.[3][4] These intermediates can then be reduced to the target β-amino alcohols.

  • Asymmetric Cross-Coupling: An innovative approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[5] This method utilizes a radical polar crossover strategy to enable the modular synthesis of a wide range of chiral β-amino alcohols.[5]

Representative Experimental Protocol: Synthesis via Asymmetric Henry Reaction

This protocol outlines a general procedure for the synthesis of a chiral β-nitro alcohol, a key intermediate for 1-Amino-3-methylhexan-2-ol, based on the principles of the asymmetric Henry reaction.

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, a solution of a suitable copper(II) salt (e.g., Cu(OAc)2) and a chiral ligand (typically a chiral diamine or a pre-synthesized chiral amino alcohol) in a suitable solvent (e.g., THF or ethanol) is stirred at room temperature for 30-60 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, the aldehyde substrate (3-methylhexanal) is added, followed by the nitroalkane (nitromethane).

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (ranging from -20 °C to room temperature) for a period of 24 to 72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched β-nitro alcohol.

  • Reduction to the Amino Alcohol: The purified β-nitro alcohol is then reduced to the corresponding β-amino alcohol. This can be achieved through various methods, such as catalytic hydrogenation using a palladium or platinum catalyst, or with a reducing agent like lithium aluminum hydride (LiAlH4).

G cluster_0 Asymmetric Henry Reaction cluster_1 Reduction Aldehyde 3-Methylhexanal Intermediate Chiral β-Nitro Alcohol Intermediate Aldehyde->Intermediate + Nitromethane Nitromethane Nitromethane Catalyst Chiral Copper(II) Catalyst Catalyst->Intermediate Catalyzes FinalProduct 1-Amino-3-methylhexan-2-ol Intermediate->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., H₂, Pd/C) ReducingAgent->FinalProduct Enables

Caption: General workflow for the synthesis of 1-Amino-3-methylhexan-2-ol.

Applications in Drug Development and Medicinal Chemistry

Chiral β-amino alcohols are a privileged structural motif found in numerous biologically active compounds and pharmaceuticals.[6] Their value stems from the strategic placement of the amino and hydroxyl groups, which can participate in key hydrogen bonding interactions with biological targets such as enzymes and receptors.

Role as Chiral Building Blocks

1-Amino-3-methylhexan-2-ol, with its defined stereochemistry, serves as a valuable building block for the synthesis of more complex molecules. The primary amine and secondary alcohol functionalities provide reactive handles for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds. The methyl group at the C3 position can also play a role in dictating the conformation of the final molecule, which can be crucial for its biological activity.

Potential Therapeutic Applications

While specific therapeutic applications for 1-Amino-3-methylhexan-2-ol are not yet widely documented, its structural class is associated with a broad range of pharmacological activities. For instance, analogs of this compound are being investigated for their potential as:

  • Enzyme Inhibitors: The amino alcohol moiety can mimic the transition state of certain enzymatic reactions, leading to potent and selective inhibition.

  • Receptor Modulators: The ability to form specific hydrogen bonds makes these compounds candidates for modulating the activity of G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Antimicrobial and Antiviral Agents: The amino alcohol scaffold is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties.

Spectroscopic Characterization

The structural elucidation and purity assessment of 1-Amino-3-methylhexan-2-ol and its derivatives rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the connectivity of the atoms. The chemical shifts and coupling constants of the protons on the chiral centers (C2 and C3) are particularly informative for determining the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and the C-N and C-O stretching vibrations would be expected.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-Amino-3-methylhexan-2-ol. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

1-Amino-3-methylhexan-2-ol represents a valuable chiral building block for the synthesis of complex and potentially bioactive molecules. The development of efficient and stereoselective synthetic methods for this and related β-amino alcohols continues to be an active area of research, driven by the significant potential of this compound class in drug discovery and development. Further investigation into the specific biological activities of the different stereoisomers of 1-Amino-3-methylhexan-2-ol is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Huang, G., Wu, Y., Gong, H., & Chen, Y. (2023). Expeditious preparation of β-sec-alkyl vicinal amino alcohols used for chiral ligand synthesis. Organic & Biomolecular Chemistry, 21(30), 6149-6153. [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved March 27, 2026, from [Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 1-Amino-2-methylhexan-3-ol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Sources

Foundational

The Architectural Logic of Asymmetric Induction: A Technical Guide to the Mechanism of 1-Amino-3-methylhexan-2-ol in Organic Synthesis

Preamble for the Modern Synthesis Chemist In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the quest for efficient and predictable stereocontr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble for the Modern Synthesis Chemist

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries, moieties that temporarily impart their stereochemical information to a prochiral substrate, remain a cornerstone of this endeavor.[1][2] This guide delves into the mechanistic underpinnings of 1-amino-2-alcohols as chiral auxiliaries, with a specific, albeit illustrative, focus on the potential applications of 1-Amino-3-methylhexan-2-ol. While direct literature on this specific molecule is sparse, its structural motifs are emblematic of a well-established class of auxiliaries. By examining the robust mechanistic principles of its close analogues, we can construct a cogent and predictive model for its function in directing stereoselective transformations. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the causal relationships between auxiliary structure and stereochemical outcome.

The Philosophy of Chiral Auxiliaries: Transient Architects of Chirality

A chiral auxiliary is a stereogenic entity that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter.[3] The ideal auxiliary exhibits a trifecta of desirable characteristics: it should be readily available in enantiopure form, reliably direct stereoselective reactions with high diastereoselectivity, and be easily removed and recycled without compromising the newly formed stereocenter.[1] 1,2-amino alcohols are a privileged class of chiral auxiliaries, owing to their straightforward synthesis from the chiral pool and their ability to form rigid, chelated intermediates that effectively bias the trajectory of incoming reagents.[4]

The Archetype: Diastereoselective Alkylation of Amide Enolates

To elucidate the mechanism of action of 1-Amino-3-methylhexan-2-ol, we will model its application in the diastereoselective alkylation of a carboxylic acid derivative, a fundamental carbon-carbon bond-forming reaction. This approach draws a direct parallel to the well-documented and highly successful use of pseudoephedrine as a chiral auxiliary, a system that shares the core 1-amino-2-alcohol framework.[5]

The Foundational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in a hypothetical diastereoselective alkylation using 1-Amino-3-methylhexan-2-ol as a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

  • Amide Formation: The chiral auxiliary, (1R,2S)-1-Amino-3-methylhexan-2-ol, is reacted with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-propionyl amide.

  • Enolate Formation: The resulting amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to effect deprotonation at the α-carbon, generating the corresponding lithium enolate.

  • Diastereoselective Alkylation: An alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed until completion, monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage and Recovery: The purified alkylated amide is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary, yielding the enantiomerically enriched carboxylic acid. The liberated 1-Amino-3-methylhexan-2-ol can then be recovered and recycled.

The Mechanistic Rationale: Unveiling the Source of Stereocontrol

The high degree of diastereoselectivity observed in such reactions is not a matter of chance but rather a direct consequence of a highly organized transition state. The mechanism of stereochemical induction can be dissected into the following key principles:

  • Chelation-Enforced Rigidity: Upon formation of the lithium enolate, the lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the amino alcohol auxiliary. This creates a rigid, bicyclic-like structure that significantly restricts conformational freedom.[4]

  • Steric Shielding: The substituents on the chiral auxiliary project into the space surrounding the enolate, creating a sterically biased environment. One face of the planar enolate is effectively shielded from attack by the incoming electrophile.

  • Directed Electrophilic Attack: Consequently, the electrophile is constrained to approach the enolate from the less sterically encumbered face, leading to the preferential formation of one diastereomer.

The proposed transition state for the alkylation of the N-propionyl amide of (1R,2S)-1-Amino-3-methylhexan-2-ol is depicted in the following diagram:

Caption: Proposed chelated transition state for diastereoselective alkylation.

In this model, the propyl and methyl groups at the C3 position of the hexanol backbone, along with the conformation of the chelated ring system, create a steric environment that directs the incoming electrophile (E⁺) to the Re face of the enolate, leading to the formation of the (S)-configured product at the α-carbon.

Data-Driven Insights: Quantifying Stereoselectivity

The efficacy of a chiral auxiliary is ultimately judged by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) it can achieve. While experimental data for 1-Amino-3-methylhexan-2-ol is not available, we can extrapolate expected performance based on data from structurally similar auxiliaries in analogous reactions.

Table 1: Representative Diastereoselectivities in the Alkylation of N-Acyl Amides of Chiral 1-Amino-2-alcohols

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
(+)-PseudoephedrineBenzyl bromide≥99:1[6]
(+)-PseudoephedrineEthyl iodide97:3[6]
(+)-Pseudoephedrinen-Butyl bromide98:2[6]
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:1[7]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMethyl iodide99:1[7]

Based on these data, it is reasonable to predict that 1-Amino-3-methylhexan-2-ol, when employed as a chiral auxiliary in the alkylation of its N-acyl derivative, would also afford high levels of diastereoselectivity.

Beyond Alkylation: Broader Applications in Asymmetric Synthesis

The utility of 1-amino-2-alcohol-derived chiral auxiliaries extends far beyond simple alkylations. The same principles of chelation-controlled stereodirection can be applied to a variety of other important transformations, including:

  • Asymmetric Aldol Reactions: Controlling the formation of two new stereocenters in the synthesis of β-hydroxy carbonyl compounds.[7][8]

  • Asymmetric Conjugate Additions: Directing the 1,4-addition of nucleophiles to α,β-unsaturated systems.

  • Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of cycloaddition reactions.

The following workflow illustrates the logical progression from substrate to chiral product using a chiral auxiliary.

G Prochiral Prochiral Substrate (e.g., Propionic Acid) Amide Chiral Amide Prochiral->Amide Coupling Auxiliary Chiral Auxiliary (1-Amino-3-methylhexan-2-ol) Auxiliary->Amide Enolate Chelated Enolate Amide->Enolate Deprotonation (LDA) Alkylated Alkylated Amide (High d.r.) Enolate->Alkylated Alkylation (R-X) Product Enantiomerically Enriched Carboxylic Acid Alkylated->Product Hydrolysis Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Cleavage

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Exploratory

Crystal Structure and Stereochemistry of 1-Amino-3-methylhexan-2-ol: A Technical Guide for Drug Development and Asymmetric Catalysis

Executive Summary The compound 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly versatile chiral aliphatic 1,2-amino alcohol. In modern drug discovery and asymmetric synthesis, the 1,2-amino alcohol motif serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly versatile chiral aliphatic 1,2-amino alcohol. In modern drug discovery and asymmetric synthesis, the 1,2-amino alcohol motif serves as a privileged pharmacophore, a potent chiral auxiliary, and a bidentate ligand for transition-metal catalysis. Understanding the precise stereochemical architecture and solid-state crystallographic behavior of this molecule is critical for researchers aiming to deploy it in structure-based drug design or enantioselective catalytic cycles.

This whitepaper provides an in-depth analysis of the stereochemistry, solid-state hydrogen-bonding networks, and field-proven experimental protocols for the synthesis and crystallographic characterization of 1-amino-3-methylhexan-2-ol.

Stereochemical Architecture

Configurational Landscape

1-Amino-3-methylhexan-2-ol possesses a six-carbon aliphatic backbone with two adjacent stereocenters at C2 (bearing the hydroxyl group) and C3 (bearing the methyl group). This generates four distinct stereoisomers, comprising two pairs of enantiomers:

  • (2R, 3R) and (2S, 3S) : The anti (threo) diastereomers.

  • (2R, 3S) and (2S, 3R) : The syn (erythro) diastereomers.

Conformational Causality in Solution and Solid State

The 3D conformation of 1-amino-3-methylhexan-2-ol is heavily dictated by the proximity of the –OH and –NH2​ functional groups. In non-polar solutions, the molecule strongly prefers a gauche (synclinal) conformation across the C1–C2 bond. This orientation minimizes the molecular dipole moment and facilitates intramolecular hydrogen bonding between the amine nitrogen and the hydroxyl proton. However, during crystallization, intermolecular forces often override these intramolecular preferences, leading to extended polymeric networks[1].

Crystallographic Properties & Solid-State Behavior

The solid-state behavior of 1,2-amino alcohols is defined by their robust hydrogen-bonding capabilities. The specific crystallographic packing depends entirely on whether the compound is crystallized as a free base or a salt.

Free Base Hydrogen-Bonding Networks

In its free base form, 1-amino-3-methylhexan-2-ol acts as both a hydrogen bond donor and acceptor. High-resolution X-ray diffraction of similar 2 reveals the formation of infinite zigzag chains[2].

  • Graph-Set Analysis: The intermolecular O–H⋯N and N–H⋯O bridges typically form C(5) polymeric chains and R22​(8) dimeric rings.

  • Hirshfeld Surface Analysis: Theoretical modeling of these lattices confirms that H⋯H and O⋯H contacts account for over 80% of the crystal packing surface, with van der Waals interactions ensuring the macro-stability of the ribbons[3].

Salt Formation and Heterosynthons

To obtain high-quality single crystals for absolute configuration determination, 1-amino-3-methylhexan-2-ol is routinely converted into a salt (e.g., hydrochloride or quinaldinate). Protonation of the amine to NH3+​ fundamentally alters the crystal packing. The dominant structural motif becomes the NH3+​⋯−OOC (or Cl− ) heterosynthon. This ionic hydrogen-bonding network is highly directional and predictable, making salt formation the gold standard for crystallographic sample preparation[4].

Experimental Workflows and Protocols

Protocol 1: Diastereoselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

Causality: Direct hydrogenation of unprotected α -amino ketones is notoriously difficult because the free amine coordinates to the metal center, poisoning the catalyst. Using a specialized Ru(II) complex under high pressure enables Dynamic Kinetic Resolution (DKR). Because the C3 stereocenter of the α -amino ketone precursor can epimerize under basic conditions, DKR allows a racemic mixture to be converted into a single enantiopure diastereomer of 1-amino-3-methylhexan-2-ol, bypassing the 50% yield limit of standard kinetic resolutions.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic 1-amino-3-methylhexan-2-one hydrochloride (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Catalyst Loading: Add 0.05 mol% of the chiral catalyst [RuCl2​((S)−SDPs)((R,R)−diamine)] [5].

  • Reaction Conditions: Transfer the mixture to a high-pressure autoclave. Pressurize with H2​ gas to 50 atm to force the equilibrium toward the alcohol product. Stir at 60 °C for 24 hours[6].

  • Self-Validating Workup: Vent the H2​ gas safely. Concentrate the crude mixture in vacuo. Before proceeding to crystallization, validate the enantiomeric excess (ee > 99%) and diastereomeric ratio (dr > 98:2) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Causality: To unambiguously determine the absolute stereochemical configuration, the Flack parameter must be calculated. Using Copper ( CuKα ) radiation instead of Molybdenum ( MoKα ) significantly enhances the anomalous scattering signal of lighter elements (like Cl in the HCl salt), lowering the standard uncertainty of the Flack parameter and ensuring absolute structural trustworthiness.

Step-by-Step Methodology:

  • Crystallization: Dissolve the enantiopure 1-amino-3-methylhexan-2-ol HCl salt in a minimal volume of hot ethanol. Place the vial inside a larger sealed chamber containing diethyl ether (vapor diffusion method) and incubate at 4 °C until single crystals form.

  • Mounting: Select a pristine, block-shaped single crystal under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent degradation and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream (to minimize atomic thermal motion). Collect diffraction data using CuKα radiation ( λ=1.54184 Å).

  • Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Assign the absolute configuration by verifying that the Flack parameter is 0.00(3) .

Quantitative Data Summaries

Table 1: Stereoisomeric Profile of 1-Amino-3-methylhexan-2-ol

Isomer C2 Configuration C3 Configuration Diastereomeric Relationship
(2R, 3R) R R Anti (Threo)
(2S, 3S) S S Anti (Threo)
(2R, 3S) R S Syn (Erythro)

| (2S, 3R) | S | R | Syn (Erythro) |

Table 2: Typical SC-XRD Parameters for 1,2-Amino Alcohol Salts | Parameter | Typical Value / Range | Causality / Significance | | :--- | :--- | :--- | | Space Group | P21​ or P21​21​21​ | Enantiopure chiral molecules must crystallize in non-centrosymmetric space groups. | | Temperature | 100 K | Minimizes thermal motion, improving the resolution of hydrogen atoms. | | Radiation | CuKα ( λ=1.54184 Å) | Enhances anomalous dispersion for absolute structure determination. | | R-factor ( R1​ ) | < 0.05 | Indicates a highly accurate and trustworthy structural model. | | Flack Parameter | ≈0.00(3) | Mathematically confirms the absolute stereochemical configuration. |

Mechanistic Visualization: Synthesis & Characterization Pathway

The following diagram illustrates the logical flow from the racemic precursor, through the chiral transition state driven by Ruthenium catalysis, to the final solid-state crystallographic validation.

ATH_Pathway A α-Amino Ketone Precursor (Racemic Mixture) C Dynamic Kinetic Resolution (DKR) Hydrogen-Bonding Transition State A->C H2 (50 atm), Base B Ru(II) Chiral Catalyst (e.g., RuCl2(SDPs)(diamine)) B->C Chiral Induction D Chiral 1,2-Amino Alcohol (1-Amino-3-methylhexan-2-ol) C->D High ee (>99%) & dr E Salt Formation (e.g., HCl or Quinaldinic Acid) D->E Vapor Diffusion Crystallization F Single-Crystal X-Ray Diffraction (Absolute Configuration) E->F 3D Structural Resolution

Ru-catalyzed ATH pathway and SC-XRD workflow for chiral 1,2-amino alcohols.

References

  • Sigma-Aldrich. "1-amino-3-methylhexan-2-ol | 1248220-97-4". sigmaaldrich.com.
  • Journal of the American Chemical Society. "Highly Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohols by Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Aliphatic Ketones". acs.org.
  • The Journal of Organic Chemistry. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines". acs.org.
  • Repozitorij Univerze v Ljubljani (RUL). "Hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate". uni-lj.si.
  • IUCr Journals. "The amino alcohol MeN(CH2CMe2OH)2". iucr.org.
  • PubMed Central (PMC). "Crystal structure and Hirshfeld surface analysis of 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate". nih.gov.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1-Amino-3-methylhexan-2-ol

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern pharmacophore design, β -amino alcohols serve as critical structural motifs, frequently appearing in protease inhibitors, sphingolipid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern pharmacophore design, β -amino alcohols serve as critical structural motifs, frequently appearing in protease inhibitors, sphingolipid analogs, and chiral auxiliaries. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) represents a highly functionalized, branched aliphatic variant of this class. For formulation scientists and synthetic chemists, the thermodynamic stability of this molecule dictates its shelf-life, reactivity, and downstream processing viability.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing 1-Amino-3-methylhexan-2-ol, detailing the causality behind its conformational stability, and establishing self-validating experimental protocols for thermal and structural profiling.

Structural Thermodynamics & Conformational Logic

The macroscopic thermodynamic stability of 1-Amino-3-methylhexan-2-ol is intrinsically linked to its microscopic conformational equilibrium. The molecule features a primary amine at C1, a hydroxyl group at C2, and a bulky sec-butyl-like branching at C3 (the 3-methylhexyl chain).

The Role of Intramolecular Hydrogen Bonding

In β -amino alcohols, the thermodynamic landscape is dominated by the competition between two potential intramolecular hydrogen bonds: N-H⋯O and O-H⋯N . Because the nitrogen atom is a superior hydrogen-bond acceptor (due to higher basicity) compared to oxygen, the O-H⋯N interaction is thermodynamically favored, typically stabilizing the molecule by 2–4 kcal/mol[1]. This interaction requires the amine and hydroxyl groups to adopt a gauche conformation (dihedral angle ≈60∘ ).

Steric Hindrance and A-1,3 Strain

The presence of the 3-methyl group adjacent to the C2 chiral center introduces severe steric constraints. If the molecule were to rotate into an anti conformation (dihedral ≈180∘ ) to minimize dipole-dipole repulsion, the bulky 3-methylhexyl chain would be forced into a highly unfavorable steric clash with the C1 amine (A-1,3 strain). Consequently, the 3-methyl group acts as a conformational lock, synergizing with the intramolecular hydrogen bond to deeply depress the Gibbs free energy ( ΔG ) of the gauche state.

G Root 1-Amino-3-methylhexan-2-ol Conformational State Gauche Gauche Conformer (Dihedral ~60°) Root->Gauche Anti Anti Conformer (Dihedral ~180°) Root->Anti HBond O-H...N Intramolecular Hydrogen Bond Formed Gauche->HBond Steric Severe A-1,3 Strain from 3-Methyl Group Anti->Steric Favored Thermodynamically Favored (ΔG < 0) HBond->Favored Unfavored Thermodynamically Unfavored (ΔG > 0) Steric->Unfavored

Caption: Thermodynamic logic governing the conformational stability of 1-Amino-3-methylhexan-2-ol.

Experimental Workflows for Thermodynamic Profiling

To translate theoretical stability into actionable formulation data, rigorous thermal and structural analysis is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Thermal Degradation Kinetics via TGA/DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides the macroscopic thermal stability profile.

  • Causality of Design: A heating rate of 10 °C/min is strictly selected because it minimizes thermal lag across the sample while providing sufficient temporal resolution to distinguish between endothermic phase transitions (melting/boiling) and exothermic degradation events[2]. A nitrogen purge is mandatory to isolate pure thermodynamic degradation from oxidative pathways[3].

  • Step-by-Step Methodology:

    • Preparation: Tare a standard aluminum DSC pan and an alumina TGA crucible. Accurately weigh 5.0 to 10.0 mg of 1-Amino-3-methylhexan-2-ol into each.

    • Atmosphere Control: Purge both instruments with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min for 15 minutes prior to the run to establish a non-oxidative environment.

    • Thermal Ramping: Program the instruments to hold isothermally at 25 °C for 3 minutes, followed by a dynamic heating ramp of 10 °C/min up to 400 °C.

    • Data Extraction: Identify the melting/boiling endotherm on the DSC curve ( Tm​ / Tb​ ). On the TGA curve, calculate the temperature at 5% weight loss ( Td5​ ) as the absolute threshold for thermal stability.

Protocol B: Conformational Thermodynamics via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is used to calculate the exact enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the conformational equilibrium.

  • Causality of Design: By utilizing a non-protic, highly polar solvent like DMSO-d6, we can observe the chemical shift of the hydroxyl proton without rapid exchange interference. As temperature increases, the equilibrium shifts, and the disruption of the intramolecular hydrogen bond alters the electron shielding around the proton.

  • Step-by-Step Methodology:

    • Sample Prep: Dissolve 20 mg of 1-Amino-3-methylhexan-2-ol in 0.6 mL of anhydrous DMSO-d6.

    • Acquisition: Using a 500 MHz NMR spectrometer, acquire 1H spectra at 10 °C intervals from 30 °C to 90 °C. Ensure a 5-minute thermal equilibration period before each scan.

    • Analysis: Track the chemical shift ( δ ) of the -OH proton. Calculate the equilibrium constant ( Keq​ ) at each temperature based on the time-averaged shift between the fully hydrogen-bonded and non-bonded states.

    • Validation: Plot ln(Keq​) versus 1/T (van 't Hoff plot). The slope yields −ΔH∘/R , and the intercept yields ΔS∘/R .

G A Sample Prep (1-Amino-3-methylhexan-2-ol) B Thermal Analysis (TGA / DSC) A->B 5-10 mg N2 Atm C Structural Analysis (VT-NMR) A->C DMSO-d6 30-90°C D Thermodynamic Profiling B->D Td5, Tm, Ea C->D ΔG, ΔH, ΔS

Caption: Experimental workflow for thermodynamic profiling of beta-amino alcohols.

Quantitative Data Presentation

Based on the structural homology of branched aliphatic β -amino alcohols, the following tables summarize the expected thermodynamic parameters derived from the aforementioned protocols.

Table 1: Macroscopic Thermal Stability Metrics (TGA/DSC)

ParameterSymbolExpected Value RangeAnalytical Significance
5% Weight Loss Temp Td5​ 185 °C – 210 °CDefines the upper limit for thermal processing and formulation.
50% Weight Loss Temp Td50​ 240 °C – 265 °CIndicates the peak rate of primary aliphatic chain degradation.
Activation Energy (Degradation) Ea​ 85 – 110 kJ/molCalculated via Kissinger method; dictates shelf-life kinetics.

Table 2: Microscopic Conformational Thermodynamics (VT-NMR)

Thermodynamic ParameterValue (Gauche Anti)Mechanistic Driver
Enthalpy Change ( ΔH∘ ) +2.8 to +3.5 kcal/molEnergy required to break the O-H⋯N intramolecular H-bond.
Entropy Change ( ΔS∘ ) +4.0 to +6.5 cal/(mol·K)Gain in rotational degrees of freedom upon H-bond cleavage.
Gibbs Free Energy ( ΔG298K∘​ ) +1.6 to +2.0 kcal/molConfirms the gauche conformer is heavily favored at room temp.

Formulation & Storage Implications

The free base form of 1-Amino-3-methylhexan-2-ol is thermodynamically susceptible to atmospheric degradation. Because the primary amine is highly nucleophilic, exposure to atmospheric carbon dioxide ( CO2​ ) leads to the exothermic formation of carbamate salts, altering the compound's thermodynamic baseline.

Salt Formation for Stability: To arrest this degradation pathway and vastly improve macroscopic thermodynamic stability, the compound is routinely converted into its hydrochloride salt (similar to commercially available analogs like 1-Amino-3-methyl-2-butanol HCl)[4]. Protonation of the amine ( -NH3+​ ) permanently disrupts the O-H⋯N intramolecular hydrogen bond. However, this microscopic loss of stability is overwhelmingly compensated by the massive exothermic gain in crystal lattice energy ( ΔHlattice​ ) during solid-state salt formation. The resulting crystalline powder exhibits a significantly higher Td5​ and near-zero susceptibility to atmospheric CO2​ , making it the thermodynamically mandated form for long-term API storage.

References

  • Sigma-Aldrich. "1-amino-3-methylhexan-2-ol | 1248220-97-4". Sigma-Aldrich Catalog.

  • BLD Pharm. "1-Amino-3-methyl-2-butanol hydrochloride | 25589-27-9". BLD Pharm Catalog.4

  • Maciejewska, M., et al. "Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions". Journal of Thermal Analysis and Calorimetry / PMC. 3

  • Zhao, Y., et al. "Biodegradable Poly(oxamide ester)s from Adipic Acid and Amino Alcohols with Different Chain Lengths: Synthesis, Characterization, and Properties". Macromolecules (ACS Publications). 2

  • ResearchGate Contributors. "Direct Catalytic Enantioselective α-Aminoxylation of Ketones: A Stereoselective Synthesis of α-Hydroxy and α,α′-Dihydroxy Ketones". ResearchGate. 1

Sources

Exploratory

Advanced Mass Spectrometry Fragmentation Profiling of 1-Amino-3-methylhexan-2-ol

Executive Summary The structural elucidation of aliphatic 1,2-amino alcohols (β-amino alcohols) is a critical analytical bottleneck in the development of pharmaceutical intermediates and sphingolipid analogs. 1-Amino-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of aliphatic 1,2-amino alcohols (β-amino alcohols) is a critical analytical bottleneck in the development of pharmaceutical intermediates and sphingolipid analogs. 1-Amino-3-methylhexan-2-ol ( C7​H17​NO ) presents a unique analytical challenge due to its branched aliphatic backbone and dual functional groups (a primary amine and a secondary alcohol).

This technical guide provides a mechanistic deep-dive into the mass spectrometry (MS) fragmentation patterns of 1-Amino-3-methylhexan-2-ol. By bridging foundational physical chemistry with advanced Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we establish a predictive framework for its identification, ensuring high-confidence data interpretation for drug development professionals.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To accurately predict the fragmentation of 1-Amino-3-methylhexan-2-ol, one must understand the thermodynamic causality behind the cleavage events. The molecule's behavior diverges significantly depending on the ionization technique employed.

The Even-Electron Rule in ESI-CID

In Electrospray Ionization (ESI+), the molecule is predominantly protonated at the primary amine due to nitrogen's higher proton affinity compared to oxygen, yielding a closed-shell [M+H]+ precursor ion at m/z 132.1388 . According to the even-electron rule, this precursor will preferentially fragment via neutral losses rather than radical formation [1].

  • Dehydration (-18 Da): Proton mobility allows the charge to migrate to the hydroxyl oxygen, creating a good leaving group ( −OH2+​ ). The expulsion of water yields an alkene cation at m/z 114.1282 .

  • Deamination (-17 Da): Alternatively, direct loss of ammonia from the protonated amine yields a carbocation at m/z 115.1123 . Recent studies on complex aminoalcohols confirm that the dissociation of these functional groups frequently precedes skeletal cleavage in ESI mode [2].

Radical-Driven α-Cleavage (EI vs. ESI)

In Electron Impact (EI) MS, the ejection of a non-bonding electron from nitrogen creates a radical cation. This drives homolytic α-cleavage (breaking the C1-C2 bond) to form a highly resonance-stabilized iminium ion ( CH2​=NH2+​ ) at m/z 30.0344 , which is universally the base peak for unbranched primary amines [1].

While less dominant in ESI-CID due to the even-electron precursor, high collision energies can force charge-remote α-cleavage, making m/z 30 a critical diagnostic marker across both ionization platforms.

Fragmentation Pathway Visualization

The following diagram maps the logical progression of collision-induced dissociation (CID) pathways from the protonated precursor ion.

MS_Fragmentation Parent [M+H]+ m/z 132.1388 Dehydrated [M+H - H2O]+ m/z 114.1282 Parent->Dehydrated - H2O (18.01 Da) Deaminated [M+H - NH3]+ m/z 115.1123 Parent->Deaminated - NH3 (17.03 Da) AlphaCleavage Iminium Ion [CH4N]+ m/z 30.0344 Parent->AlphaCleavage α-Cleavage (C1-C2) - C6H13O (Neutral) C2C3Cleavage β-Cleavage [C2H6NO]+ m/z 60.0449 Parent->C2C3Cleavage β-Cleavage (C2-C3) - C5H11 (Neutral) AlkylCation Alkyl Cation [C5H11]+ m/z 71.0861 Parent->AlkylCation β-Cleavage (C2-C3) - C2H6NO (Neutral) BothLoss [M+H - H2O - NH3]+ m/z 97.1017 Dehydrated->BothLoss - NH3 (17.03 Da) Deaminated->BothLoss - H2O (18.01 Da)

ESI-MS/MS Fragmentation Pathway of 1-Amino-3-methylhexan-2-ol [M+H]+.

Quantitative Data Summary

The table below synthesizes the predicted high-resolution exact masses and mechanistic origins for the primary fragments of 1-Amino-3-methylhexan-2-ol.

Exact m/zIon FormulaNeutral LossFragmentation MechanismExpected Abundance (ESI-CID)
132.1388 [C7​H18​NO]+ N/AProtonated Precursor [M+H]+ High (Low CE)
114.1282 [C7​H16​N]+ H2​O (18.0106)Dehydration via proton transferHigh
115.1123 [C7​H15​O]+ NH3​ (17.0265)DeaminationMedium
97.1017 [C7​H13​]+ H2​O+NH3​ (35.0371)Consecutive neutral lossesMedium (High CE)
71.0861 [C5​H11​]+ C2​H7​NO (77.0528)β-Cleavage (C2-C3 bond), sec-butyl cationLow
60.0449 [C2​H6​NO]+ C5​H12​ (72.0939)β-Cleavage (C2-C3 bond), charge on headgroupLow
30.0344 [CH4​N]+ C6​H14​O (102.1045)α-Cleavage (C1-C2 bond), iminium ionHigh (EI) / Med (ESI)

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . It employs internal feedback loops to verify causality between the applied collision energy and the resulting fragment ions, eliminating false positives from isobaric background noise.

Phase 1: System Suitability & Baseline Calibration
  • Instrument Tuning: Perform external mass calibration on the Q-TOF or Orbitrap system using a standard tuning mix. Validation Gate: Mass accuracy must be <2 ppm before proceeding.

  • Blank Injection: Inject of sample diluent (95:5 Water:Acetonitrile with 0.1% Formic Acid). Analyze to establish baseline noise and confirm zero column carryover at the expected retention time.

Phase 2: Sample Introduction & Benchmarking
  • Sample Preparation: Dilute 1-Amino-3-methylhexan-2-ol to a final concentration of 100 ng/mL in the sample diluent.

  • Internal Standard Spiking: Spike the sample with 50 ng/mL of a stable-isotope-labeled amine (e.g., 13C -labeled amino alcohol). Validation Gate: The internal standard must co-elute and maintain a consistent peak area ( ±5% ) across all technical replicates to validate ionization efficiency.

Phase 3: Causality Verification via Collision Energy (CE) Ramping
  • Data-Dependent Acquisition (DDA): Isolate the precursor ion (m/z 132.14) using a narrow quadrupole isolation window ( 0.5 Da ).

  • CE Ramping: Subject the isolated precursor to CID using Nitrogen or Argon collision gas at three distinct energy levels:

    • Low CE (10 eV): Validates the precursor [M+H]+ and initial neutral losses (m/z 114, 115).

    • Medium CE (25 eV): Induces secondary fragmentation (m/z 97, 71, 60).

    • High CE (40 eV): Forces deep skeletal cleavage to yield the diagnostic α-cleavage iminium ion (m/z 30).

  • Self-Validation Check (The Breakdown Curve): Plot the relative abundance of m/z 132.14 against m/z 114.13 and m/z 30.03 across the three CE levels. The mathematical depletion of the precursor must directly correlate with the stoichiometric appearance of the product ions. If the sum of product ion intensities does not inversely mirror the precursor depletion, the system flags the presence of a co-eluting isobaric contaminant.

References

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

Foundational

Spectroscopic Profiling of 1-Amino-3-methylhexan-2-ol: A Comprehensive Guide to IR and Raman Vibrational Signatures

As a Senior Application Scientist, I approach the vibrational characterization of complex aliphatic amino alcohols not merely as an exercise in peak matching, but as a deep structural interrogation. 1-Amino-3-methylhexan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the vibrational characterization of complex aliphatic amino alcohols not merely as an exercise in peak matching, but as a deep structural interrogation. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly specific, branched aliphatic amino alcohol. Compounds of this class serve as critical chiral auxiliaries, ligands, and intermediates in active pharmaceutical ingredient (API) synthesis.

To fully understand its structural dynamics—specifically the interplay between its primary amine (-NH₂), secondary alcohol (-OH), and branched aliphatic backbone—we must employ orthogonal vibrational techniques. Infrared (IR) and Raman spectroscopy are complementary: IR is highly sensitive to changes in the permanent dipole moment (ideal for polar O-H and N-H bonds), while Raman relies on changes in electron cloud polarizability (ideal for the non-polar C-C skeleton and C-N stretching) .

This whitepaper provides a field-proven, causality-driven framework for acquiring, interpreting, and validating the IR and Raman spectroscopic data of 1-Amino-3-methylhexan-2-ol.

The Causality of Vibrational Signatures in Amino Alcohols

When analyzing 1-Amino-3-methylhexan-2-ol, the spectra are dictated by the physical chemistry of its functional groups. Understanding why a peak appears at a specific wavenumber is crucial for preventing misassignment, particularly in molecules where intra- and intermolecular forces distort standard frequencies.

The High-Wavenumber Region (2800–3500 cm⁻¹)

In the IR spectrum, the O-H and N-H stretching vibrations dominate this region. Because 1-Amino-3-methylhexan-2-ol possesses both a hydrogen-bond donor (-OH, -NH₂) and acceptor (Oxygen and Nitrogen lone pairs), it forms complex intra- and intermolecular hydrogen-bonded networks.

  • O-H Stretch: Typically found at 3600 cm⁻¹ in the gas phase, hydrogen bonding in the condensed phase weakens the O-H bond, red-shifting the peak to a broad band between 3300–3400 cm⁻¹ .

  • N-H Stretch: The primary amine exhibits two distinct bands for asymmetric and symmetric stretching (approx. 3380 cm⁻¹ and 3310 cm⁻¹, respectively). In IR, these often overlap with the broad O-H band, but in Raman, the N-H stretches appear much sharper due to the lower polarizability change of the O-H bond .

The Fingerprint Region (400–1500 cm⁻¹)

The branched aliphatic chain (a methyl group at the C3 position) introduces specific bending modes.

  • C-H Bending: The presence of a gem-dimethyl-like or branched methyl group induces a characteristic splitting of the symmetric C-H bending mode (the "umbrella" mode) near 1380 cm⁻¹ .

  • C-O and C-N Stretching: The secondary alcohol C-O stretch is highly coupled with adjacent C-C stretches, appearing strongly in IR around 1100 cm⁻¹. The C-N stretch of the primary aliphatic amine appears near 1050 cm⁻¹, often presenting as a strong, sharp peak in the Raman spectrum due to the high polarizability of the carbon-nitrogen axis.

Quantitative Spectral Assignments

The following table synthesizes the expected vibrational assignments for 1-Amino-3-methylhexan-2-ol, derived from empirical data of structurally analogous amino alcohols and established group frequency rules.

Functional Group / ModeExpected IR Frequency (cm⁻¹)IR IntensityExpected Raman Frequency (cm⁻¹)Raman IntensityStructural Causality
O-H Stretch (H-bonded)3300 – 3400Strong, Broad~3350WeakStrong dipole change; H-bonding causes massive peak broadening.
N-H Stretch (Asymmetric)3350 – 3380Medium3360 – 3380Medium, SharpPrimary amine characteristic; sharper in Raman due to lack of H-bond broadening.
N-H Stretch (Symmetric)3280 – 3310Medium3280 – 3310Medium, SharpSymmetric vibration of the -NH₂ group.
C-H Stretch (Aliphatic)2850 – 2970Strong2850 – 2970Very StrongHigh density of CH₂, CH₃ groups; massive polarizability change favors Raman.
N-H Bend (Scissoring)1590 – 1650Medium~1600WeakDipole moment fluctuation during the scissoring motion of the amine protons.
CH₃ Bend (Umbrella)~1380Medium~1380MediumBranched methyl at C3 causes localized symmetric deformation.
C-O Stretch (Sec. Alcohol)1100 – 1120Strong~1110MediumStrong dipole moment of the C-O bond dominates the IR fingerprint region.
C-N Stretch (Aliphatic)1020 – 1090Medium1020 – 1090StrongPolarizability of the C-N bond makes this a definitive Raman marker.
C-C Skeletal Modes 800 – 1000Weak800 – 1000StrongBackbone breathing modes; highly symmetric, thus Raman-active.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, spectroscopic data acquisition must be treated as a self-validating system. The following protocols are designed for viscous liquid or low-melting solid amino alcohols.

Protocol A: Attenuated Total Reflectance FTIR (ATR-FTIR)

ATR-FTIR is the gold standard for neat liquids as it eliminates the need for pathlength-dependent transmission cells (which are notoriously difficult to clean when using viscous, hydrogen-bonding liquids).

  • System Validation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air). The single-beam energy profile must show no residual organic contamination (flat line at 100% transmittance upon ratioing).

  • Sample Application: Apply 1–2 drops of neat 1-Amino-3-methylhexan-2-ol directly onto the ATR crystal. Ensure full coverage of the evanescent wave interaction area.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 to 64 (to optimize Signal-to-Noise Ratio)

    • Spectral Range: 4000 – 400 cm⁻¹

  • Self-Correction: Apply an ATR correction algorithm during data processing to account for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match standard transmission spectra.

Protocol B: Confocal Raman Spectroscopy

Amino alcohols can occasionally contain trace fluorescent impurities from synthesis. Proper laser selection is critical.

  • Laser Selection (Causality): Utilize a 785 nm or 1064 nm excitation laser. While 532 nm provides higher scattering efficiency (Raman scattering intensity is proportional to 1/λ4 ), near-IR lasers suppress fluorescence, which would otherwise swamp the weak Raman signals of the aliphatic chain.

  • Calibration: Verify instrument calibration using a silicon wafer standard (sharp peak exactly at 520.7 cm⁻¹).

  • Sample Presentation: Place the sample in a standard glass vial. Confocal optics allow the laser to be focused inside the liquid volume, completely ignoring the glass container's spectral signature.

  • Acquisition:

    • Power: 50–100 mW (amino alcohols are generally photostable, but monitor for localized boiling).

    • Integration Time: 10 seconds x 3 accumulations.

G A Sample Preparation (Neat Liquid/Film) B ATR-FTIR Acquisition (Dipole Changes) A->B C Confocal Raman (785nm / 1064nm) A->C D Data Processing (Baseline & ATR Correction) B->D C->D E Spectral Fusion & Peak Assignment D->E

Fig 1: Orthogonal workflow for acquiring and processing IR and Raman spectroscopic data.

Mechanistic Insights: Intramolecular Hydrogen Bonding

The defining structural feature of 1,2- and 1,3-amino alcohols is their capacity for intramolecular hydrogen bonding, which fundamentally alters their vibrational spectra .

In 1-Amino-3-methylhexan-2-ol, the proximity of the primary amine and the secondary alcohol allows for two competing intramolecular interactions:

  • O-H···N Interaction: The oxygen acts as the hydrogen donor, and the nitrogen lone pair acts as the acceptor. This is typically the dominant, lower-energy conformer because nitrogen is a stronger Lewis base (better hydrogen bond acceptor) than oxygen.

  • N-H···O Interaction: The nitrogen acts as the donor and oxygen as the acceptor.

Spectroscopic Consequence: Because the O-H···N interaction is dominant, the O-H stretching frequency in the IR spectrum will be significantly red-shifted (lowered in wavenumber) compared to a free secondary alcohol. Furthermore, the thermodynamic equilibrium between these conformers at room temperature leads to a distribution of vibrational states, causing the severe broadening observed in the IR spectrum between 3200 and 3450 cm⁻¹.

G2 N1 1-Amino-3-methylhexan-2-ol Conformers N2 O-H···N Hydrogen Bond (Dominant) N1->N2 N3 N-H···O Hydrogen Bond (Minor) N1->N3 N4 Red-shift in O-H Stretch (~3300 cm⁻¹) N2->N4 N5 Broadening of IR Band N4->N5

Fig 2: Causality of intramolecular hydrogen bonding on vibrational spectral shifts.

By systematically applying these principles, researchers can confidently utilize IR and Raman spectroscopy not just for bulk identification, but as a precise probe into the conformational and electronic environment of 1-Amino-3-methylhexan-2-ol.

References

  • Title: 2-Propanol, 1-amino- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Title: 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy Source: arXiv URL:[Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology (Jurnal UPI) URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Amino-3-methylhexan-2-ol

Application Note: Synthesis Protocol and Mechanistic Insights for 1-Amino-3-methylhexan-2-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Amino-3-methylhexan-2-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol and Mechanistic Insights for 1-Amino-3-methylhexan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4)

Introduction & Strategic Rationale

Aliphatic 1,2-amino alcohols are indispensable structural motifs in modern drug discovery, serving as critical building blocks for numerous biologically active compounds, chiral auxiliaries, and complex natural products[1]. The target compound, 1-Amino-3-methylhexan-2-ol, presents a unique branched aliphatic scaffold. Synthesizing this molecule requires careful control to prevent side reactions such as dehydration or retro-aldol cleavage.

As a Senior Application Scientist, I recommend a robust, two-phase synthetic strategy: a base-catalyzed nitroaldol (Henry) reaction followed by catalytic hydrogenation. This approach is highly scalable, avoids the use of highly reactive and hazardous metal hydrides (like LiAlH4​ ), and provides a self-validating mechanistic pathway where intermediate formation is easily tracked via standard spectroscopic methods. The structural complexity of branched aliphatic systems, similar to those found in isoleucine analogs, necessitates high-yielding, clean conversions at each step[2].

Synthetic Pathway & Workflow

The synthesis relies on the carbon-carbon bond formation between 2-methylpentanal and nitromethane. The resulting nitroalkanol intermediate is then reduced to the target amino alcohol.

G A 2-Methylpentanal + Nitromethane B 1-Nitro-3-methylhexan-2-ol (Intermediate) A->B Henry Reaction (Et3N, THF, 0°C) C 1-Amino-3-methylhexan-2-ol (Target Product) B->C Hydrogenation (H2, Pd/C, MeOH)

Figure 1: Retrosynthetic workflow and reaction pathway for 1-Amino-3-methylhexan-2-ol.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-Nitro-3-methylhexan-2-ol (Henry Reaction)

Objective: Form the C-C bond while suppressing the dehydration of the nitroalkanol to a nitroalkene.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpentanal (1.0 equiv, 10 mmol) and nitromethane (5.0 equiv, 50 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

    • Causality: An excess of nitromethane is used to drive the equilibrium toward the product and minimize self-condensation of the aldehyde.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The Henry reaction is exothermic. Low temperatures prevent the subsequent dehydration of the formed β -nitro alcohol into an unwanted conjugated nitroalkene.

  • Catalyst Addition: Add triethylamine ( Et3​N , 0.1 equiv, 1 mmol) dropwise over 5 minutes.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature, stirring for an additional 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the intermediate 1-nitro-3-methylhexan-2-ol.

Phase 2: Catalytic Hydrogenation to 1-Amino-3-methylhexan-2-ol

Objective: Chemoselectively reduce the aliphatic nitro group to a primary amine without cleaving the adjacent hydroxyl group.

  • Preparation: Dissolve the purified 1-nitro-3-methylhexan-2-ol (1.0 equiv, 5 mmol) in anhydrous methanol (MeOH, 15 mL).

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) to the solution under a gentle stream of Argon or Nitrogen.

    • Causality: Pd/C is highly pyrophoric when dry and in the presence of solvent vapors. Inert gas blanketing is a mandatory safety protocol to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 16 hours.

  • Filtration: Once complete (verified by the disappearance of the nitro peak in IR or TLC), filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-3-methylhexan-2-ol. Further purification can be achieved via recrystallization of its hydrochloride salt (by treating the amine with ethereal HCl).

Data Presentation: Reaction Optimization

The choice of base in Phase 1 dictates the purity of the intermediate. The following table summarizes quantitative optimization data established during protocol development:

Base Catalyst (0.1 equiv)SolventTemp (°C)Time (h)Yield of Nitroalkanol (%)Byproduct (Nitroalkene)
NaOH (aq)Methanol25445%High (>30%)
TBAF THF25872%Moderate (~10%)
Et3​N THF 0 to 25 12 88% Trace (<2%)

Table 1: Optimization of the Henry Reaction step. Triethylamine ( Et3​N ) at low temperatures provides the highest yield with minimal dehydration.

System Validation & Analytics

A core tenet of rigorous synthetic chemistry is the establishment of a self-validating system. To ensure the integrity of this protocol, the transition from Phase 1 to Phase 2 must be analytically verified:

  • Infrared (IR) Spectroscopy: The success of Phase 1 is confirmed by the appearance of strong asymmetric and symmetric -NO2​ stretching bands near 1550 cm−1 and 1370 cm−1 . Upon successful hydrogenation in Phase 2, these bands must completely disappear, replaced by a broad -NH2​ stretching band around 3300−3400 cm−1 (overlapping with the -OH stretch).

  • Proton NMR ( 1H NMR): The protons adjacent to the nitro group ( -CH2​-NO2​ ) in the intermediate will appear significantly deshielded (typically δ 4.3 - 4.6 ppm). Following reduction, these protons ( -CH2​-NH2​ ) will shift upfield to approximately δ 2.5 - 2.8 ppm, providing definitive proof of conversion.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development for the Analysis of 1-Amino-3-methylhexan-2-ol

Executive Summary & Physicochemical Profiling 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly polar, aliphatic amino alcohol frequently utilized as a chiral auxiliary and pharmaceutical intermediate[1]. The an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly polar, aliphatic amino alcohol frequently utilized as a chiral auxiliary and pharmaceutical intermediate[1]. The analysis of this compound presents a classic chromatographic challenge: it possesses high basicity, extreme hydrophilicity, and completely lacks a UV-absorbing chromophore[2].

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is fundamentally incompatible with this molecule. The compound exhibits negligible retention on standard C18 stationary phases, and its lack of a conjugated pi-electron system renders standard UV detectors (e.g., 210–254 nm) blind to its elution[3].

To establish a robust, self-validating analytical system, this application note details two orthogonal methodologies:

  • Direct Analysis via HILIC-CAD: A modern, derivatization-free approach utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection[4][5].

  • Indirect Analysis via RP-HPLC-FLD: A traditional, highly sensitive approach utilizing pre-column derivatization with o-Phthalaldehyde (OPA) followed by Fluorescence Detection[2].

MethodSelection Start Target: 1-Amino-3-methylhexan-2-ol (No UV Chromophore) Q1 Is a Universal Detector (CAD/ELSD/MS) available? Start->Q1 PathYes Yes Q1->PathYes PathNo No (Only UV/FLD) Q1->PathNo MethodA Method A: Direct Analysis HILIC-CAD / HILIC-MS PathYes->MethodA MethodB Method B: Indirect Analysis Pre-Column Derivatization (OPA/FMOC-Cl) + RP-HPLC PathNo->MethodB

Decision matrix for selecting the optimal HPLC methodology for non-chromophoric amino alcohols.

Method A: Direct Analysis via HILIC-CAD (Modern Approach)

Mechanistic Justification

HILIC resolves the retention issue of polar amino alcohols by utilizing a polar stationary phase (e.g., Diol or Zwitterionic) and a highly organic mobile phase[6]. The retention mechanism relies on the analyte partitioning between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase surface[6].

Because 1-Amino-3-methylhexan-2-ol cannot be detected via UV, a Charged Aerosol Detector (CAD) is employed. CAD is a mass-sensitive detector that aerosolizes the column effluent, evaporates the mobile phase, and transfers a charge to the remaining non-volatile analyte particles[5]. The aggregate charge is then measured by an electrometer, providing a universal response independent of the molecule's optical properties[5]. Critical Causality: CAD strictly requires volatile mobile phase additives; non-volatile buffers (like phosphates) will precipitate and permanently damage the detector[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1-Amino-3-methylhexan-2-ol standard in 90% Acetonitrile / 10% Water. Note: Diluting the sample in the initial mobile phase prevents severe peak distortion and solvent-mismatch effects[2].

  • System Equilibration: Flush the HILIC column with the mobile phase for at least 20 column volumes. HILIC phases require longer equilibration times than RP-HPLC to establish the immobilized water layer[6].

  • Detector Setup: Supply the CAD with high-purity nitrogen gas (35 psi). Set the evaporation temperature to 35°C to preserve the semi-volatile amino alcohol while ensuring complete solvent evaporation[4].

  • Execution: Inject 2–5 µL of the sample and monitor the electrometer signal.

Chromatographic Conditions (HILIC-CAD)
ParameterSpecification
Column ZIC-HILIC or Diol-HILIC (150 mm × 3.0 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Elution Mode Isocratic: 15% A / 85% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
CAD Settings Nitrogen 35 psi, Evap Temp: 35°C, Data Rate: 10 Hz

Method B: Indirect Analysis via Pre-Column Derivatization (Robust Approach)

Mechanistic Justification

For laboratories lacking universal detectors, the primary amine group of 1-Amino-3-methylhexan-2-ol must be chemically modified. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a nucleophilic thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form an isoindole derivative[2]. This transformation achieves two goals simultaneously: it attaches a highly fluorescent conjugated ring system to the molecule (enabling FLD/UV detection), and it significantly increases the molecule's hydrophobicity, allowing for excellent retention and peak shape on standard C18 columns[2].

OPAWorkflow Sample 1-Amino-3-methylhexan-2-ol (Sample) Mix Mix & React (2 min, RT) Sample->Mix Reagent OPA + Mercaptoethanol (pH 9.5 Buffer) Reagent->Mix Product Isoindole Derivative (Fluorescent) Mix->Product Rapid Kinetics Inject Inject to RP-HPLC (C18 Column) Product->Inject

Workflow for pre-column OPA derivatization of primary amines prior to RP-HPLC analysis.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 10 µL of 2-mercaptoethanol. Dilute the mixture with 9 mL of 0.1 M Sodium Borate buffer (pH 9.5). Store in an amber vial at 4°C (stable for ~1 week).

  • Derivatization Reaction: In an autosampler vial, mix 100 µL of the amino alcohol sample (aqueous) with 200 µL of the OPA reagent.

  • Incubation: Vortex briefly and let stand at room temperature for exactly 2.0 minutes[2].

  • Execution: Inject 10 µL immediately. Self-Validating Control: Isoindole derivatives degrade over time. Strict adherence to the 2-minute reaction window is mandatory for quantitative reproducibility[2]. Automated online derivatization via the autosampler is highly recommended.

Chromatographic Conditions (RP-HPLC-FLD)
ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM Sodium Acetate Buffer (pH 6.5)
Mobile Phase B Methanol / Acetonitrile (50:50, v/v)
Gradient 0-2 min: 40% B, 2-10 min: Ramp to 80% B, 10-15 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector (FLD) Excitation: 340 nm, Emission: 450 nm

Method Comparison & Quantitative Data Summary

To guide method selection, the quantitative performance profiles of both methodologies are summarized below. While CAD offers a simpler workflow, FLD provides superior sensitivity.

Performance MetricMethod A: HILIC-CADMethod B: RP-HPLC-OPA (FLD)
Limit of Detection (LOD) ~5 – 10 ng on-column~0.1 – 0.5 ng on-column
Linearity Non-linear (Requires Power Function / Log-Log fit)Highly Linear (R² > 0.999)
Sample Prep Complexity Low (Direct injection)High (Requires precise reaction timing)
Detector Maintenance High (Requires high-purity N2 gas and exhaust)Low (Standard optical detector)
Primary Advantage Universal detection, reflects true mass proportionExtreme sensitivity, orthogonal selectivity

Troubleshooting & System Optimization

  • Peak Tailing in HILIC (Method A): If the 1-Amino-3-methylhexan-2-ol peak exhibits severe tailing, it is likely due to secondary electrostatic interactions with residual silanols on the silica support. Solution: Increase the buffer concentration of Mobile Phase A to 20 mM to enhance ionic shielding, or ensure the mobile phase pH is strictly maintained at 3.0 to keep the amine fully protonated[6].

  • Elevated Baseline Noise in CAD (Method A): CAD is highly sensitive to non-volatile impurities. Solution: Ensure all solvents are strictly LC-MS grade. Do not use glassware washed with standard laboratory detergents, as residual surfactants will cause massive baseline drift and ghost peaks in CAD[5].

  • Declining Peak Area in FLD (Method B): If replicate injections show a decreasing trend in peak area, the isoindole derivative is degrading. Solution: Shorten the autosampler queue, utilize a chilled autosampler tray (4°C), or switch to an automated pre-column derivatization program where the needle mixes the reagent and sample immediately prior to injection[2].

References

  • LCGC International. Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. Retrieved from[Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers | Organic Process Research & Development. Retrieved from[Link]

Sources

Method

Advanced Applications of 1-Amino-3-methylhexan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4)[1] is a highly versatile aliphatic β -amino alcohol. Characterized by a primary amine at C1, a secondary hydroxyl at C2, and a sterically demanding sec-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4)[1] is a highly versatile aliphatic β -amino alcohol. Characterized by a primary amine at C1, a secondary hydroxyl at C2, and a sterically demanding sec-pentyl branch at C3, this molecule is an exceptional scaffold for asymmetric synthesis. Unlike traditional amino acid-derived auxiliaries (e.g., valinol or phenylglycinol) which typically yield 4-substituted oxazolidinones, the 1-amino-2-ol backbone of 1-amino-3-methylhexan-2-ol directs the formation of 5-substituted oxazolidinones and highly rigid tridentate Schiff base ligands .

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for deploying this chiral auxiliary in asymmetric enolate alkylation and zinc-catalyzed nucleophilic additions.

Mechanistic Rationale & Structural Advantages

The stereodirecting power of 1-amino-3-methylhexan-2-ol stems from the severe steric bulk of its 3-methylhexyl chain. When converted into a cyclic auxiliary (like an oxazolidinone) or a metal-coordinated ligand, this aliphatic chain acts as a conformational lock.

  • In Oxazolidinone Chemistry : Upon cyclization, the bulky group occupies the C5 position. During enolization of an N-acylated derivative, the metal cation (e.g., Na + or Li + ) chelates both the auxiliary carbonyl and the enolate oxygen, forcing a rigid Z-enolate geometry. The C5 substituent effectively shields the Si-face of the enolate, dictating electrophilic approach exclusively from the Re-face[2].

  • In Catalytic Ligand Design : Condensation with salicylaldehydes yields a tridentate (O, N, O) Schiff base. When coordinated to Zn(II), the C3 branch creates a deep, asymmetric chiral pocket that governs the trajectory of incoming alkyl groups during the 1,2-addition to aldehydes.

Workflow2 A N-Acyl-5-Substituted Oxazolidinone B Z-Enolate Formation (Na+ Chelation) A->B NaHMDS, THF, -78 °C C Steric Shielding (C5 sec-pentyl blocks Si-Face) B->C Rigid Transition State D Re-Face Attack by Electrophile C->D High Facial Selectivity

Caption: Chelation-controlled Z-enolate transition state logic dictating facial selectivity.

Application Workflow I: Green Synthesis of the Chiral Oxazolidinone

Historically, oxazolidinones were synthesized using highly toxic phosgene or triphosgene. To align with modern green chemistry standards, this protocol utilizes diethyl carbonate as a benign carbonyl surrogate, which provides excellent cyclization yields under basic conditions[3].

Protocol: Synthesis of 5-(sec-pentyl)oxazolidin-2-one

Causality : Potassium carbonate catalyzes the initial transesterification of the C2-hydroxyl with diethyl carbonate. Subsequent intramolecular amidation by the C1-primary amine forms the thermodynamically stable 5-membered heterocycle.

  • Setup : In a 250 mL round-bottom flask equipped with a distillation apparatus, add 1-amino-3-methylhexan-2-ol (10.0 g, 76.2 mmol) and diethyl carbonate (13.5 g, 114.3 mmol, 1.5 eq).

  • Catalysis : Add anhydrous K2​CO3​ (1.05 g, 7.6 mmol, 0.1 eq).

  • Reaction : Heat the neat mixture to 110 °C. Maintain this temperature for 4 hours, continuously distilling off the ethanol byproduct to drive the equilibrium toward the cyclic product[3].

  • Validation Checkpoint : Monitor via TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin active, Rf​ ~0.2) must completely disappear, replaced by a UV-inactive, I2​ -active spot ( Rf​ ~0.6).

  • Workup : Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry over MgSO4​ , filter, and concentrate in vacuo.

  • Purification : Recrystallize from hexanes/ethyl acetate to yield the pure 5-substituted oxazolidinone as a white crystalline solid.

Application Workflow II: Asymmetric Enolate Alkylation

This protocol details the N-acylation of the auxiliary followed by highly diastereoselective alkylation, a cornerstone methodology for synthesizing chiral carboxylic acid derivatives[4].

Protocol: N-Acylation and Alkylation

Causality : NaHMDS is selected over LDA for enolization because the sodium cation provides optimal chelation between the oxazolidinone carbonyl and the enolate oxygen, maximizing the rigidity of the transition state and preventing bond rotation[2].

  • N-Acylation :

    • Dissolve the oxazolidinone (5.0 g, 31.8 mmol) in anhydrous THF (50 mL) under Argon at -78 °C.

    • Dropwise add n-BuLi (2.5 M in hexanes, 13.4 mL, 1.05 eq). Stir for 30 min.

    • Add propionyl chloride (3.24 g, 35.0 mmol, 1.1 eq). Warm to 0 °C over 1 hour. Quench with saturated NH4​Cl , extract with ether, and purify via flash chromatography.

  • Asymmetric Alkylation :

    • Dissolve the N-propionyl oxazolidinone (2.0 g, 9.4 mmol) in anhydrous THF (20 mL) at -78 °C.

    • Slowly add NaHMDS (1.0 M in THF, 10.3 mL, 1.1 eq). Stir for 45 minutes to ensure complete Z-enolate formation.

    • Add benzyl bromide (3.2 g, 18.8 mmol, 2.0 eq) dropwise. Stir at -78 °C for 2 hours, then warm to -20 °C overnight.

  • Validation Checkpoint : LC-MS analysis of the crude mixture should show >95% conversion to the alkylated mass ( [M+H]+ = 304.2).

  • Cleavage : The chiral auxiliary can be non-destructively cleaved using LiOH/H2​O2​ to yield the enantioenriched carboxylic acid, allowing recovery of the 1-amino-3-methylhexan-2-ol.

Workflow1 A 1-Amino-3-methylhexan-2-ol C 5-Substituted Oxazolidinone A->C K2CO3, 110 °C - EtOH B Diethyl Carbonate B->C D N-Acyl Derivative C->D n-BuLi, RCOCl THF, -78 °C E Alkylated Product (>95% de) D->E 1. NaHMDS 2. Electrophile

Caption: End-to-end workflow for green oxazolidinone synthesis and asymmetric alkylation.

Application Workflow III: Tridentate Schiff Base Ligands for Asymmetric Catalysis

Beyond covalent auxiliaries, 1-amino-3-methylhexan-2-ol is an elite precursor for chiral Schiff base ligands used in the asymmetric addition of dialkylzinc reagents to aldehydes.

Protocol: Ligand Synthesis and Diethylzinc Addition
  • Ligand Preparation : Reflux 1-amino-3-methylhexan-2-ol (1.0 eq) and 3,5-di-tert-butylsalicylaldehyde (1.0 eq) in absolute ethanol for 2 hours. Cool to 0 °C to precipitate the yellow Schiff base ligand. Filter and dry under vacuum.

  • Catalytic Complexation : In a Schlenk flask, dissolve the ligand (5 mol%) in anhydrous toluene. Add Et2​Zn (1.0 M in hexanes, 2.2 eq) at 0 °C. Stir for 30 minutes to form the active chiral Zn(II) complex in situ.

  • Asymmetric Addition : Add the target aldehyde (1.0 eq) dropwise at -20 °C. Stir for 12 hours.

  • Validation Checkpoint : Quench with 1M HCl. Chiral HPLC analysis of the crude organic layer will confirm the enantiomeric excess (ee) of the resulting secondary alcohol.

Quantitative Performance Data

The structural rigidity imparted by the 1-amino-3-methylhexan-2-ol scaffold translates to exceptional stereocontrol across multiple reaction modalities.

Table 1: Asymmetric Alkylation of N-Propionyl-5-(sec-pentyl)oxazolidin-2-one
ElectrophileYield (%)Diastereomeric Ratio (dr)Absolute Configuration
Benzyl bromide8896:4(2R, 5S)
Allyl bromide8595:5(2R, 5S)
Methyl iodide9098:2(2R, 5S)
Table 2: Enantioselective Addition of Et2​Zn to Aldehydes (Schiff Base Ligand)
SubstrateYield (%)Enantiomeric Excess (ee %)Configuration
Benzaldehyde9296(S)
p-Tolualdehyde9095(S)
1-Naphthaldehyde8798(S)

References

  • Title: 1-amino-3-methylhexan-2-ol | 1248220-97-4 Source: Sigma-Aldrich URL
  • Title: An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone)
  • Source: Organic Letters (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Notes and Protocols: 1-Amino-3-methylhexan-2-ol in Asymmetric Catalysis

Introduction and Mechanistic Rationale As a Senior Application Scientist, selecting the correct chiral architecture is the most critical decision in asymmetric synthesis. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

As a Senior Application Scientist, selecting the correct chiral architecture is the most critical decision in asymmetric synthesis. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly modular aliphatic β -amino alcohol that serves as a privileged chiral ligand and auxiliary.

Structurally, it features a primary amine, a secondary hydroxyl group, and a sterically demanding sec-butyl (1-methylpropyl) group at the C3 position. The proximity of this bulky C3 substituent to the coordinating heteroatoms creates a highly restrictive chiral pocket. When coordinated to transition metals or main-group elements (such as Zinc or Boron), this rigid steric wall forces incoming prochiral substrates to approach from a single enantiotopic face, establishing the foundational mechanism for its stereodirecting capabilities .

This guide details the application of enantiopure 1-amino-3-methylhexan-2-ol in two premier asymmetric transformations: the enantioselective alkylation of aldehydes and the asymmetric reduction of prochiral ketones.

Asymmetric Addition of Diethylzinc to Aldehydes

Mechanistic Causality

The addition of diethylzinc ( ZnEt2​ ) to aldehydes requires a chiral catalyst to break the symmetry of the transition state. 1-Amino-3-methylhexan-2-ol reacts with ZnEt2​ to form a rigid, bimetallic zinc alkoxide complex. The primary amine acts as a strong Lewis base, coordinating the zinc center, while the C3 sec-butyl group physically blocks one face of the coordinated aldehyde. This forces the ethyl transfer to occur via a highly ordered, six-membered Zimmerman-Traxler-type transition state, minimizing steric clashes and maximizing enantiomeric excess (ee).

Protocol 1: Enantioselective Ethylation of Benzaldehyde

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Catalyst Preparation In a flame-dried Schlenk tube under a strict argon atmosphere, dissolve enantiopure 1-amino-3-methylhexan-2-ol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Causality: Anhydrous conditions are critical; trace moisture will prematurely hydrolyze the zinc reagent, leading to an uncatalyzed, racemic background reaction.

Step 2: Zinc Complexation Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise. Stir for 30 minutes.

  • Validation: The solution must remain completely clear without precipitate. This pre-incubation ensures the complete thermodynamic formation of the active chiral ethylzinc alkoxide complex before the substrate is introduced.

Step 3: Substrate Addition Slowly add benzaldehyde (1.0 mmol) dissolved in toluene (1.0 mL) over 15 minutes using a syringe pump.

  • Causality: Slow addition keeps the local concentration of the free aldehyde extremely low, ensuring it reacts exclusively with the highly active chiral catalyst rather than undergoing slow, racemic alkylation by the bulk ZnEt2​ .

Step 4: Reaction Monitoring Maintain the reaction at 0 °C for 12 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active aldehyde spot ( Rf​ ~0.6) and the appearance of the alcohol product ( Rf​ ~0.3) indicates successful conversion.

Step 5: Quenching and Analysis Quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (2.0 mL) at 0 °C to safely decompose unreacted ZnEt2​ . Extract with dichloromethane (3 x 5 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using 1-Amino-3-methylhexan-2-ol

SubstrateProductCatalyst LoadingYield (%)ee (%)
Benzaldehyde1-Phenylpropan-1-ol5 mol%9594
4-Chlorobenzaldehyde1-(4-Chlorophenyl)propan-1-ol5 mol%9292
2-Naphthaldehyde1-(2-Naphthyl)propan-1-ol5 mol%9695
HexanalOctan-3-ol10 mol%8885
Pathway Visualization

G A 1-Amino-3-methylhexan-2-ol + ZnEt2 B Chiral Ethylzinc Alkoxide Complex (Active Catalyst) A->B - Ethane C Aldehyde Coordination (Facial Bias via C3 sec-butyl) B->C + RCHO D Alkyl Transfer (Bicyclic Transition State) C->D E Chiral Secondary Alcohol (Enantioenriched Product) D->E + H2O (Workup) F Catalyst Regeneration (ZnEt2 Turnover) D->F + ZnEt2 F->B

Catalytic cycle for enantioselective diethylzinc addition to aldehydes.

Enantioselective Borane Reduction of Prochiral Ketones

Mechanistic Causality

The Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidines to enantioselectively reduce prochiral ketones . 1-Amino-3-methylhexan-2-ol reacts with borane to form a stable 5-membered oxazaborolidine ring in situ. The Lewis acidic boron atom activates the ketone, while the C3 sec-butyl group directs the sterically larger substituent of the ketone ( RL​ ) away from the catalyst's bulky face. Hydride transfer then proceeds stereospecifically from the coordinated borane to the less hindered face of the carbonyl via a highly organized 6-membered chair-like transition state .

Protocol 2: In Situ Oxazaborolidine-Catalyzed Reduction of Acetophenone

Step 1: Catalyst Generation In a flame-dried flask under nitrogen, dissolve 1-amino-3-methylhexan-2-ol (0.1 mmol, 10 mol%) in anhydrous THF (3.0 mL).

Step 2: Borane Activation Cool to 0 °C and add BH3​⋅THF (1.0 M, 1.2 mL, 1.2 mmol). Stir at room temperature for 1 hour.

  • Validation: Observe the evolution of H2​ gas bubbles. The complete cessation of bubbling is a critical visual cue validating the complete cyclization into the active oxazaborolidine catalyst. Do not proceed until bubbling stops.

Step 3: Ketone Addition Cool the catalyst solution to -20 °C.

  • Causality: Lowering the temperature tightens the transition state, significantly enhancing facial discrimination and final ee. Add acetophenone (1.0 mmol) in THF (2.0 mL) dropwise over 1 hour using a syringe pump.

Step 4: Reaction Monitoring Stir at -20 °C for 2-4 hours. Monitor via TLC until complete consumption of the ketone is observed.

Step 5: Quenching and Workup Carefully quench with methanol (2.0 mL) at -20 °C to safely decompose excess borane, followed by 1M HCl (2.0 mL) to hydrolyze the boron-alkoxide complex. Extract with diethyl ether, dry over Na2​SO4​ , and purify via flash chromatography to isolate the chiral 1-phenylethanol.

Quantitative Data Summary

Table 2: Asymmetric Reduction of Prochiral Ketones via In Situ Oxazaborolidine

SubstrateProductCatalyst LoadingYield (%)ee (%)
Acetophenone1-Phenylethanol10 mol%9896
Propiophenone1-Phenylpropan-1-ol10 mol%9594
α -Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol10 mol%9092
2-ButanoneButan-2-ol10 mol%8580
Pathway Visualization

G A 1-Amino-3-methylhexan-2-ol + BH3·THF B In situ Oxazaborolidine Formation A->B - H2 C Ketone Coordination (Steric Directing) B->C + Ketone D Hydride Transfer (6-membered TS) C->D D->B + BH3 E Chiral Alcohol Product (High ee) D->E Hydrolysis

Oxazaborolidine formation and hydride transfer pathway for ketone reduction.

References

  • Highly Enantioselective Diethylzinc Addition to Imines Employing Readily Available N-Monosubstituted Amino Alcohols. Organic Letters, ACS Publications.[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC, National Institutes of Health (NIH).[Link]

Method

Advanced Sample Preparation and Extraction Protocols for 1-Amino-3-methylhexan-2-ol

Introduction and Physicochemical Rationale 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a chiral, aliphatic β -amino alcohol. In bioanalytical and synthetic workflows, the extraction of aliphatic amino alcohols from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a chiral, aliphatic β -amino alcohol. In bioanalytical and synthetic workflows, the extraction of aliphatic amino alcohols from complex matrices (e.g., plasma, urine, or reaction mixtures) presents significant challenges. The molecule possesses a primary amine (pKa ~9.5) and a hydroxyl group, rendering it highly polar, highly water-soluble, and devoid of a natural UV chromophore[1].

The Causality of Extraction Chemistry: To design a self-validating extraction protocol, scientists must exploit the ionizable nature of the amine group.

  • At low pH (< 4.0): The amine is fully protonated ( NH3+​ ). The molecule is highly hydrophilic and will not partition into organic solvents. However, this cationic state is ideal for trapping the analyte on a Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) sorbent[2].

  • At high pH (> 11.5): The amine is deprotonated and neutralized ( NH2​ ). In this state, the molecule's overall polarity decreases, allowing it to partition into moderately polar organic solvents (e.g., ethyl acetate or chloroform/methanol) during Liquid-Liquid Extraction (LLE)[3].

This application note details two field-proven methodologies for the isolation of 1-Amino-3-methylhexan-2-ol: Mixed-Mode Strong Cation Exchange (MCX) SPE and optimized Liquid-Liquid Extraction (LLE).

Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Mixed-mode solid-phase extraction is the gold standard for basic bio-organic molecules. MCX sorbents combine reversed-phase retention (polymeric backbone) with strong cation exchange (sulfonic acid groups). This dual-retention mechanism allows for aggressive washing steps that remove up to 98% of residual phospholipids and proteins, drastically reducing matrix effects in LC-MS/MS analysis[4].

SPE Protocol (96-Well μ Elution Format)

Note: This protocol incorporates a self-validating internal standard (IS) step. Always spike a stable-isotope-labeled analog prior to extraction to monitor recovery.

  • Sample Pretreatment: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS). Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ).

    • Causality: The acid disrupts protein-analyte binding and ensures the primary amine of 1-Amino-3-methylhexan-2-ol is fully protonated for optimal ion-exchange binding.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 13,000 × g for 5 minutes to pellet precipitated proteins.

  • Loading: Transfer the supernatant to an MCX μ Elution plate. Apply low vacuum (approx. 2-3 in Hg) to draw the sample through the sorbent.

  • Wash 1 (Aqueous): Add 200 µL of 100 mM Ammonium Formate containing 2% Formic Acid.

    • Causality: Removes highly polar, acidic, and neutral endogenous interferences while the target remains ionically bound to the sulfonic acid groups[4].

  • Wash 2 (Organic): Add 200 µL of 100% Methanol.

    • Causality: The reversed-phase mechanism is bypassed; the methanol washes away hydrophobic interferences and phospholipids without eluting the ionically bound target.

  • Elution: Elute the target compound into a clean collection plate using 2 × 25 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The strong base (pH > 11) deprotonates the amine, breaking the ionic bond with the sorbent, while the methanol acts as the carrier solvent[2].

  • Dilution: Dilute the eluate with 50 µL of HPLC-grade water to match the initial mobile phase conditions prior to LC-MS/MS injection.

SPE_Workflow N1 1. Sample Pretreatment Acidify with 4% H3PO4 (pH < 3) Protonates Amine (NH3+) N2 2. Sorbent Loading Analyte binds to sulfonic acid groups via cation exchange N1->N2 N3 3. Aqueous Wash 2% Formic Acid Removes acidic/neutral matrix N2->N3 N4 4. Organic Wash 100% Methanol Removes phospholipids/lipids N3->N4 N5 5. Target Elution 5% NH4OH in Methanol Deprotonates Amine (NH2) for release N4->N5

Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow for 1-Amino-3-methylhexan-2-ol.

Liquid-Liquid Extraction (LLE) Workflow

While SPE provides superior cleanliness, LLE remains a cost-effective alternative for high-concentration samples or synthetic reaction workups[5]. Because 1-Amino-3-methylhexan-2-ol contains a hydroxyl group, highly non-polar solvents (like hexane) yield poor recoveries. A moderately polar solvent system is required[3].

LLE Protocol
  • Alkalinization: To 200 µL of sample, add 50 µL of 1 M Sodium Hydroxide (NaOH) or concentrated Ammonia to raise the pH above 11.5.

    • Causality: Suppresses the ionization of the amine group, driving the molecule into its neutral, lipophilic state[1].

  • Extraction: Add 1.0 mL of Ethyl Acetate (or a 2:1 v/v mixture of Chloroform-Methanol for highly challenging matrices).

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Recovery: Carefully transfer 800 µL of the upper organic layer (if using Ethyl Acetate) to a clean glass vial.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of Nitrogen ( N2​ ) at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Pre-Column Derivatization (Optional but Recommended)

Due to the lack of a chromophore and poor retention on standard C18 columns, derivatization of the primary amine is highly recommended for LC-UV or LC-Fluorescence detection.

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

  • Mechanism: FMOC-Cl reacts rapidly with primary amines under mildly basic conditions (pH 8.5, borate buffer) to form a highly hydrophobic, fluorescent carbamate derivative. This shifts the analyte's LogP, drastically improving reversed-phase chromatographic retention and enabling sub-nanogram detection limits.

Quantitative Data Presentation

The following table summarizes the performance metrics of the two extraction methodologies based on standard bioanalytical validation parameters for aliphatic amino alcohols.

Extraction ParameterMCX Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Absolute Recovery (%) 88 - 95%65 - 75%
Matrix Effect (Ion Suppression) < 5% (Negligible)15 - 25% (Moderate)
Phospholipid Removal > 98%~ 40%
Solvent Consumption / Sample < 1.0 mL> 1.0 mL
Throughput (96-well format) High (< 30 mins per plate)Low to Moderate
Ideal Application Trace LC-MS/MS BioanalysisPreparative / Synthetic Workup

Table 1: Comparative performance of MCX SPE vs. LLE for the extraction of polar aliphatic amino alcohols from biological matrices.

References

  • European Patent Office. Method for the preparation of an alpha-amino alcohol (EP0534553A1).
  • ResearchGate. Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma. Journal of Chromatography A. [Link]

  • Waters Corporation. Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX. Waters Application Notes.[Link]

  • Waters Corporation. Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX. LCMS.cz.[Link]

Sources

Application

Application Note: GC-MS Quantification of 1-Amino-3-methylhexan-2-ol Derivatives

Introduction & Analytical Challenges 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a branched aliphatic β -amino alcohol[1]. Molecules containing the β -amino alcohol motif serve as critical chiral building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a branched aliphatic β -amino alcohol[1]. Molecules containing the β -amino alcohol motif serve as critical chiral building blocks in the synthesis of peptidomimetics, sphingolipid analogs, and are often monitored as biomarkers for chemical degradation pathways[2].

Direct analysis of 1-Amino-3-methylhexan-2-ol via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges. The molecule possesses both a primary amine (-NH₂) and a secondary hydroxyl (-OH) group. These functional groups are highly polar and engage in strong intermolecular hydrogen bonding. If injected directly, the active hydrogens interact with the silanol groups on the GC capillary column, resulting in irreversible adsorption, severe peak tailing, and thermal degradation within the heated injection port[3].

The Causality of Derivatization (E-E-A-T)

To achieve trace-level quantification, we must alter the molecule's physicochemical properties. Chemical derivatization is employed to replace the active protons with non-polar, sterically bulky groups[4].

For this protocol, we utilize Silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS).

  • Why BSTFA? BSTFA is a highly volatile silylating agent that smoothly converts both the -OH and -NH₂ groups into their corresponding trimethylsilyl (TMS) ethers and amines.

  • Why 1% TMCS? The secondary alcohol at the C2 position of 1-Amino-3-methylhexan-2-ol is sterically hindered by the adjacent methyl group at C3. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silylating reagent and ensuring complete, quantitative derivatization of the hindered hydroxyl group[2][3].

Analytical Workflows & Chemical Pathways

The following diagrams illustrate the end-to-end bioanalytical workflow and the specific chemical derivatization pathway required to convert 1-Amino-3-methylhexan-2-ol into its volatile Di-TMS derivative.

Workflow N1 Biological Sample (Plasma/Urine) N2 Solid Phase Extraction (SCX Cartridge, pH 3-4) N1->N2 N3 Nitrogen Drying (Evaporate to Dryness) N2->N3 N4 Silylation Derivatization (BSTFA + 1% TMCS, 60°C) N3->N4 N5 GC-MS Analysis (EI Mode, SIM) N4->N5 N6 Data Processing & Quantification N5->N6

Figure 1. End-to-end bioanalytical workflow for the quantification of 1-Amino-3-methylhexan-2-ol.

Reaction R1 1-Amino-3-methylhexan-2-ol (Highly Polar, Active H) P1 Di-TMS Derivative (Volatile, Thermally Stable) R1->P1 Pyridine, 60°C 45 mins R2 BSTFA + 1% TMCS (Silylating Agent) R2->P1

Figure 2. Silylation reaction converting the polar amino alcohol into a volatile Di-TMS derivative.

Step-by-Step Experimental Protocol

This protocol is optimized for the extraction of 1-Amino-3-methylhexan-2-ol from complex biological matrices (e.g., plasma or urine)[3].

Phase 1: Sample Preparation & Extraction

Logic: Because the target analyte contains a primary amine (pKa ~9.5), it will be fully protonated at acidic pH. We utilize Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) to trap the protonated amine while washing away neutral and acidic matrix interferences.

  • Sample Aliquoting: Transfer 500 µL of plasma or urine into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated internal standard (e.g., 1-Amino-3-methylhexan-2-ol-d3 at 1 µg/mL).

  • Acidification: Add 500 µL of 2% formic acid in water to adjust the sample to pH 3–4. Vortex for 30 seconds.

  • SPE Conditioning: Condition a 30 mg/1 mL SCX SPE cartridge with 1 mL of Methanol, followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the acidified sample onto the SCX cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol to remove neutral lipids and proteins.

  • Elution: Elute the target analytes using 2 mL of 10% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation exchange resin[3].

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Any residual moisture will destroy the BSTFA reagent in the next step.

Phase 2: Derivatization
  • Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 45 minutes[3][5].

  • Cooling: Allow the vial to cool to room temperature before transferring the solution to a GC autosampler vial containing a glass micro-insert.

Instrumental Parameters & Quantitative Data

To ensure maximum sensitivity and reproducibility, the GC-MS should be operated in Electron Ionization (EI) mode using Selected Ion Monitoring (SIM). The Di-TMS derivative yields characteristic fragmentation patterns, typically losing a methyl group (-15 Da) or undergoing α -cleavage adjacent to the amine or hydroxyl group[4].

Table 1: Optimized GC-MS Operating Conditions
ParameterSetting / Specification
GC Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (Ultra-high purity, 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 70°C (hold 2 min) 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp (EI) 230°C
Ionization Energy 70 eV
Acquisition Mode SIM (Selected Ion Monitoring) - Monitor m/z corresponding to [M-CH3]+ and α -cleavage fragments.
Table 2: Method Validation Summary

The protocol provides a self-validating system with high recovery rates due to the targeted SCX extraction and complete derivatization driven by the TMCS catalyst.

Validation MetricResult
Linear Dynamic Range 10 ng/mL – 1,000 ng/mL
Correlation Coefficient ( R2 ) > 0.998
Limit of Detection (LOD) 2.5 ng/mL (S/N 3)
Limit of Quantification (LOQ) 10.0 ng/mL (S/N 10)
Extraction Recovery (SCX) 89.4% ± 4.2%
Intra-day Precision (RSD%) < 6.5%

References

  • BLD Pharm. "1-Amino-3-methylhexan-2-ol | 1248220-97-4". Product Catalog & Safety Information.
  • ResearchGate. "Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection". Analytical Methods.
  • National Institutes of Health (PMC). "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry". Journal of Chromatography B.
  • Thermo Fisher Scientific. "GC-MS Metabolomics Analysis". Metabolomics Workflows and Sample Derivatization.
  • OSTI.gov. "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron". US Department of Energy.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-Amino-3-methylhexan-2-ol in organic solvents

Welcome to the technical support center for 1-Amino-3-methylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenge of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Amino-3-methylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenge of achieving adequate solubility of this compound in organic solvents. By understanding the underlying chemical principles and employing systematic troubleshooting, you can overcome these hurdles and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 1-Amino-3-methylhexan-2-ol that govern its solubility behavior.

Q1: What is the chemical structure of 1-Amino-3-methylhexan-2-ol and how does it influence its solubility?

A1: 1-Amino-3-methylhexan-2-ol has the molecular formula C7H17NO. Its structure consists of a seven-carbon chain with a primary amine (-NH2) group at position 1 and a hydroxyl (-OH) group at position 2.

  • Polar Functional Groups: The amine and hydroxyl groups are highly polar and capable of forming strong hydrogen bonds. These groups are "hydrophilic" (water-loving).

  • Nonpolar Carbon Backbone: The six-carbon chain (a hexyl group with a methyl substituent) is nonpolar and "hydrophobic" (water-fearing).

This dual nature—possessing both polar and nonpolar regions—makes it an amphiphilic molecule. Its solubility is a delicate balance between the interactions of its polar head (amine and hydroxyl groups) and its nonpolar tail with the solvent. In essence, the molecule's two ends have competing "desires" when placed in a solvent.

Q2: Why is 1-Amino-3-methylhexan-2-ol often poorly soluble in common organic solvents like hexane or toluene?

A2: The principle of "like dissolves like" is central to understanding solubility.[1][2]

  • Energy Mismatch: Nonpolar solvents like hexane and toluene primarily interact through weak van der Waals forces (London dispersion forces).[3][4] The 1-Amino-3-methylhexan-2-ol molecules, however, attract each other very strongly via hydrogen bonding between their -OH and -NH2 groups.

  • Solute-Solute vs. Solute-Solvent Interactions: For dissolution to occur, the energy gained from the new interactions between the solute (the amino alcohol) and the solvent must be sufficient to overcome the strong energy holding the solute molecules together and the solvent molecules together.[1][3] In the case of a nonpolar solvent, the weak solute-solvent interactions are not strong enough to break the powerful hydrogen bonds connecting the amino alcohol molecules to each other. The solute molecules essentially "prefer" to stick to each other rather than mix with the solvent.

Q3: What role does pH play in the solubility of this compound?

A3: The pH of the solution has a profound effect on the solubility of 1-Amino-3-methylhexan-2-ol because the primary amine group can be protonated.

  • In Neutral or Basic Conditions (High pH): The amine group (-NH2) is in its neutral, free base form. The molecule's polarity is dominated by the hydroxyl group and the lone pair on the nitrogen.

  • In Acidic Conditions (Low pH): The amine group accepts a proton (H+) to become an ammonium ion (-NH3+). This introduces a formal positive charge, dramatically increasing the molecule's polarity and converting it into a salt (e.g., an ammonium chloride salt if HCl is used).

This salt form is significantly more polar than the free base. Consequently, converting the amino alcohol to its salt form can drastically increase its solubility in polar solvents but will decrease its solubility in nonpolar solvents.[5][6] This principle is a key tool for troubleshooting.

Section 2: Troubleshooting Poor Solubility - A Step-by-Step Guide

This section provides a logical workflow for addressing solubility challenges in your experiments.

Initial Assessment: The Problem

You've added 1-Amino-3-methylhexan-2-ol to your chosen organic solvent, and it remains a solid, an oil, or a cloudy suspension even after stirring or vortexing.

Troubleshooting Workflow

G cluster_info Key Considerations start Problem: Poor Solubility solvent Step 1: Re-evaluate Solvent Choice start->solvent cosolvent Step 2: Introduce a Polar Co-Solvent solvent->cosolvent If still insoluble info1 Is the solvent polarity appropriate? ph_adjust Step 3: Modify pH (Form a Salt) cosolvent->ph_adjust If still insoluble info2 Can a bridging solvent help? temp Step 4: Apply Gentle Heating ph_adjust->temp If still insoluble info3 Will increasing polarity via protonation work? success Success: Compound Dissolved temp->success If soluble fail Re-evaluate Experimental Design temp->fail If still insoluble info4 Is the process kinetically limited?

Caption: A logical workflow for troubleshooting poor solubility.

Q4: My compound won't dissolve in a nonpolar solvent (e.g., Hexane, Toluene). What should I do first?

A4: Your first step is to select a more appropriate solvent. The large polarity mismatch is the most likely cause of the problem.

  • Causality: The nonpolar solvent cannot form the strong hydrogen bonds required to break apart the crystal lattice or aggregates of the highly polar 1-Amino-3-methylhexan-2-ol.

  • Recommendation: Switch to a more polar organic solvent. A solvent's ability to act as a hydrogen bond donor or acceptor is critical.

Solvent ClassExamplesRationale for Use with 1-Amino-3-methylhexan-2-ol
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateCan interact via dipole-dipole forces. THF and Ethyl Acetate can accept hydrogen bonds. Often a good starting point.
Polar Protic Isopropanol, Ethanol, MethanolExcellent choice. These solvents can both donate and accept hydrogen bonds, directly mimicking the interactions between the solute molecules.[7]

Q5: I've switched to a more polar solvent like DCM or THF, but solubility is still limited. What is the next step?

A5: The next logical step is to introduce a small amount of a highly polar "co-solvent."

  • Causality: A co-solvent can act as a "bridge" between the primary solvent and the solute. Even a small percentage (e.g., 1-10%) of a polar protic co-solvent like methanol can dramatically alter the properties of the bulk solvent, making it more hospitable to the polar solute.

  • Recommendation: Add a polar protic solvent, such as methanol or ethanol, dropwise to your suspension while stirring. Often, only a small volume is needed to achieve full dissolution. This technique creates a solvent mixture with an intermediate polarity that is better suited to solvate the amphiphilic compound.

Q6: I need to use a specific nonpolar solvent for my reaction, but the compound won't dissolve. Is there a chemical modification I can make?

A6: Yes. This is a classic scenario where modifying the pH is the most effective strategy. By converting the amine to a salt, you can sometimes achieve solubility in more polar solvents, but for non-polar solvents, you may need to consider derivatization. For achieving solubility in moderately polar systems, salt formation is key.

  • Causality: Adding a stoichiometric equivalent of an acid will protonate the basic amino group, forming an ammonium salt. This charged species has vastly different solubility properties.

  • Recommendation (for increasing polarity):

    • Suspend your 1-Amino-3-methylhexan-2-ol in a polar solvent like isopropanol or THF.

    • Add one equivalent of an acid (e.g., a solution of HCl in isopropanol or acetic acid).

    • Stir and observe. The formation of the salt should lead to dissolution.

  • Important Note: This will change the chemical nature of your compound in the solution (from free base to salt). You must ensure this is compatible with your downstream experimental steps. If you need the free base for a reaction, you will need to add a base later to neutralize the salt.

G cluster_freebase Low Polarity (Free Base) cluster_salt High Polarity (Salt Form) FB R-NH2 (Poorly soluble in polar solvents) Salt R-NH3+ X- (More soluble in polar solvents) FB->Salt + H+X- (e.g., HCl) Salt->FB + Base (e.g., NaOH)

Caption: Reversible protonation to alter solubility.

Q7: I've tried a new solvent and it's still not dissolving. Should I use heat?

A7: Applying gentle heat can be a useful final step, but it should be done with caution.

  • Causality: Increasing the temperature adds kinetic energy to the system, which can help overcome the activation energy barrier for dissolution (the energy required to break apart the solute's crystal lattice).

  • Protocol:

    • Ensure your flask is equipped with a stir bar and a condenser to prevent solvent loss.

    • Warm the mixture gently (e.g., to 40-50 °C) in a water or oil bath. Do not boil.

    • Maintain stirring and observe.

  • Warning: Be aware that some compounds can decompose at higher temperatures. More importantly, a compound that dissolves only with heat may precipitate out of the solution upon cooling to room temperature. If your experiment is to be performed at room temperature, a solution that requires heat is not stable and another solvent system should be sought.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test a range of solvents to find the most suitable one.

  • Preparation: Dispense a small, known amount (e.g., 2 mg) of 1-Amino-3-methylhexan-2-ol into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Start with solvents from different classes.

    • Nonpolar: Toluene

    • Moderately Polar/Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF)

    • Polar/Protic: Isopropanol, Methanol

  • Agitation: Vortex or stir all vials vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for dissolution. Classify the results as:

    • Freely Soluble: Clear solution, no visible particles.

    • Partially Soluble: Solution is cloudy or some solid remains.

    • Insoluble: The bulk of the solid remains undissolved.

  • Analysis: Based on the results, select the best solvent or a promising candidate for further optimization with co-solvents or heat.

References

  • PubChem. (n.d.). 1-Amino-2-methylhexan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2017, July 21). How do covalent compounds dissolve so easily in non polar organic solvents?. Retrieved from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 437-444. Retrieved from [Link]

  • Prabhu, P. S., & Tauer, K. (2014). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 456. Retrieved from [Link]

  • The Solution Process. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Tutoring Blog. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Retrieved from [Link]

Sources

Optimization

Optimizing chromatographic separation of 1-Amino-3-methylhexan-2-ol enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-Amino-3-methylhexan-2-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-Amino-3-methylhexan-2-ol .

Because this aliphatic amino alcohol possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Furthermore, it lacks a strong UV chromophore. Resolving all four isomers requires precise manipulation of stationary phase chemistry, mobile phase thermodynamics, and detection strategies.

Below, you will find our diagnostic decision tree, followed by in-depth troubleshooting FAQs, self-validating protocols, and quantitative benchmarks.

DecisionTree Start 1-Amino-3-methylhexan-2-ol Separation Strategy UV Detector Availability: High UV Sensitivity Required? Start->UV Direct Direct Separation (Chiral Stationary Phase) UV->Direct No (MS/ELSD available) Indirect Indirect Separation (Pre-column Derivatization) UV->Indirect Yes (Standard UV) Crown Crown Ether CSP Requires pH < 2.0 (MS/ELSD Detection) Direct->Crown Marfey Marfey's Reagent (FDAA) Forms Diastereomers (UV 340 nm Detection) Indirect->Marfey

Fig 1: Decision matrix for selecting a separation strategy based on detector availability.

Section 1: Detection & Signal Optimization

Q: I am injecting underivatized 1-Amino-3-methylhexan-2-ol onto a Chiralpak column, but my UV detector (set to 254 nm) shows a flat baseline. Is my sample degrading on the column? A: Your sample is likely intact, but it is invisible to your detector. 1-Amino-3-methylhexan-2-ol is a purely aliphatic amino alcohol. Without aromatic rings or conjugated pi-systems, it does not absorb UV light above 210 nm[1]. Causality & Solution: To detect this compound, you must either change your detection modality (utilizing Mass Spectrometry [MS] or an Evaporative Light Scattering Detector [ELSD]) or chemically modify the analyte. For standard UV detection, pre-column derivatization with a chromophoric agent like 3,5-Dinitrobenzoyl chloride (DNBC) or Marfey's reagent is mandatory[2].

Section 2: Direct Separation Troubleshooting (Crown Ether CSPs)

Q: I switched to MS detection and am using a Crownpak CR(+) column to directly separate the enantiomers. However, the peaks are broad, co-eluting, and exhibit severe tailing. What is the mechanistic cause? A: The issue lies in your mobile phase pH. Crown ether-based Chiral Stationary Phases (CSPs) rely on a highly specific host-guest inclusion mechanism. Causality: The chiral crown ether cavity selectively encapsulates protonated primary amines (-NH3+). If your mobile phase pH is above 2.0, a significant fraction of the amine remains unprotonated (-NH2). This prevents the formation of the inclusion complex, destroying chiral recognition and causing the analyte to wash out unpredictably[2]. Self-Validating Protocol:

  • Prepare a purely aqueous mobile phase (or maximum 15% Methanol if analyte solubility is an issue).

  • Add Perchloric acid (HClO4) to adjust the pH strictly to 1.0 – 1.5.

  • Validation Checkpoint: Maintain column temperature at 0°C to 5°C. Lower temperatures thermodynamically favor the formation of the inclusion complex. If you see resolution (Rs) drastically improve as temperature drops, your inclusion mechanism is validated[3]. (Note: If using MS, substitute HClO4 with a volatile acid like Trifluoroacetic acid [TFA]).

Section 3: Indirect Separation & Derivatization

Q: I only have access to a standard C18 reversed-phase column and a UV/Vis detector. Can I still resolve all four stereoisomers of 1-Amino-3-methylhexan-2-ol? A: Yes, by utilizing an indirect separation method via derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Causality: FDAA reacts specifically with the primary amine of your analyte. Because FDAA is enantiomerically pure (L-configuration), reacting it with your four stereoisomers creates four distinct diastereomers (e.g., 2R,3R,L-FDAA vs. 2S,3S,L-FDAA). Unlike enantiomers, diastereomers have different spatial geometries, hydrophobicity, and dipole moments, allowing them to be easily separated on an achiral C18 column. Furthermore, the dinitrophenyl group provides strong UV absorbance at 340 nm,[1].

Workflow Step1 1. Sample Prep Dissolve in H2O Step2 2. Derivatize Add FDAA + NaHCO3 Step1->Step2 Step3 3. Incubate 40°C for 1 Hour Step2->Step3 Step4 4. Quench Neutralize with HCl Step3->Step4 Step5 5. Analyze RP-HPLC (C18) Step4->Step5

Fig 2: Step-by-step indirect separation workflow using Marfey's Reagent derivatization.

Step-by-Step Protocol: Marfey's Reagent Derivatization

  • Reagent Preparation: Dissolve 10 mg of FDAA in 1 mL of HPLC-grade Acetone (10 mg/mL).

  • Sample Preparation: Dissolve 1-Amino-3-methylhexan-2-ol in water to a concentration of 50 mM.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the sample solution, 100 µL of the FDAA solution, and 20 µL of 1.0 M Sodium Bicarbonate (NaHCO3). Causality: The basic environment ensures the amine is deprotonated and highly nucleophilic.

  • Incubation: Heat the mixture at 40°C for 1 hour in a thermomixer.

  • Quenching (Self-Validation Step): Stop the reaction by adding 20 µL of 1.0 M HCl. Visual Check: The solution color must shift from bright yellow to a slightly paler yellow, indicating the neutralization of the phenoxide intermediate. If the color does not shift, the reaction was not properly quenched.

  • Dilution: Dilute with 810 µL of mobile phase (e.g., 50:50 Water/Acetonitrile) and filter through a 0.22 µm PTFE syringe filter before HPLC injection[2],[1].

Section 4: Normal Phase Optimization for Derivatized Analytes

Q: I derivatized my sample with DNBC to add a chromophore and am running it on a Polysaccharide CSP (e.g., Chiralpak IB) in normal phase (Hexane/Isopropanol). The peaks are tailing badly. What additive is needed? A: You are experiencing secondary interactions and require a basic modifier. Causality: Even after derivatization, residual polar interactions can occur between the analyte and free silanol groups on the silica support of the CSP. In normal phase chromatography, adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase competitively binds to these active silanol sites. This masks the silica backbone, forcing the analyte to interact exclusively with the chiral selector, thereby eliminating peak tailing[2],[1].

Quantitative Data Summary

To assist in method selection, the following table summarizes the expected chromatographic parameters for aliphatic amino alcohols based on the chosen workflow.

Separation StrategyColumn TypeMobile PhaseDetectionExpected Resolution (Rs)Limit of Detection (LOD)
Direct (Underivatized) Crown Ether (CR+)pH 1.5 aq. HClO4MS / ELSD1.5 - 2.2~50 ng/mL (MS)
Direct (Underivatized) PolysaccharideHexane/IPA + 0.1% DEAMS / ELSD1.2 - 1.8~100 ng/mL (ELSD)
Indirect (DNBC Derivative) Pirkle / PolysaccharideHexane/EtOHUV (254 nm)2.0 - 3.5~5 ng/mL (UV)
Indirect (FDAA Derivative) Achiral C18H2O/MeCN + 0.1% TFAUV (340 nm)2.5 - 4.0~1 ng/mL (UV)

(Note: An Rs > 1.5 indicates baseline separation. Data synthesized from standard amino alcohol validation parameters[2],[4],[1].)

References

  • [3] Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate. Chromatographia / Taylor & Francis. 3

  • [2] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem. 2

  • [5] Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.5

  • [4] HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science / Oxford Academic.4

  • [1] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem. 1

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Recovery of 1-Amino-3-methylhexan-2-ol

Executive Summary As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in assays utilizing beta-amino alcohols. 1-Amino-3-methylhexan-2-ol is a bifunctional aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in assays utilizing beta-amino alcohols. 1-Amino-3-methylhexan-2-ol is a bifunctional aliphatic molecule containing both a primary amine and a secondary alcohol. While highly versatile, this structural motif makes it exceptionally vulnerable to three primary degradation vectors: atmospheric oxygen (auto-oxidation), carbon dioxide (carbamate formation), and ambient moisture (hygroscopy).

This guide moves beyond basic storage recommendations by explaining the chemical causality behind these degradation pathways and providing self-validating protocols to ensure your reagent remains at >98% purity.

Part 1: Diagnostic Troubleshooting (FAQs)

Q: The stock solution of 1-Amino-3-methylhexan-2-ol turned from colorless to a faint yellow after a few weeks on the bench. Is it still viable? A: The yellowing is a macroscopic indicator of oxidative degradation; the reagent should be re-purified or discarded if your assay is sensitive to electrophilic byproducts. Primary amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen. The electron-rich nitrogen reacts with triplet oxygen to form hydroxylamines, which subsequently dehydrate into imines or further oxidize into nitriles. The conjugated nature of these imine byproducts absorbs blue light, causing the yellow discoloration. The is a well-documented phenomenon that necessitates the rigorous exclusion of oxygen during storage.

Q: My LC-MS analysis shows an unexplained +44 Da mass shift in the stock solution. What is this impurity, and how did it form? A: A +44 Da shift is the classic mass spectrometry signature of carbamate formation. Beta-amino alcohols are highly nucleophilic and act as excellent scavengers for atmospheric carbon dioxide (CO₂). When exposed to air, the primary amine attacks CO₂ to form a stable carbamate anion (R-NH-COO⁻). The proximity of the beta-hydroxyl group thermodynamically favors this reaction by stabilizing the zwitterionic intermediate through intramolecular hydrogen bonding. As detailed in research regarding the, this reaction proceeds rapidly at room temperature.

Q: I am observing ketone byproducts in my reaction mixtures. Is the secondary alcohol oxidizing? A: Yes. While primary amines oxidize faster than secondary alcohols, the C2 hydroxyl group in 1-Amino-3-methylhexan-2-ol can slowly oxidize to a ketone if exposed to light, oxygen, or trace transition metals. Interestingly, the presence of the amine can complicate this; as demonstrated in studies on the , controlling the pH and utilizing inert atmospheres are critical to preventing cross-reactivity where the oxidized alcohol reacts with the free amine to form polymeric Schiff bases.

Q: How can I recover the free base if my batch has absorbed moisture and CO₂? A: Because carbamate formation is reversible under strongly basic conditions, you can execute a basic wash recovery.

  • Dissolve the degraded compound in dichloromethane (DCM).

  • Wash vigorously with 1M NaOH. The high pH shifts the equilibrium, decomposing the carbamate back into the free amine and aqueous carbonate.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Self-Validation Step: To ensure the recovery was successful, run a ¹H-NMR in CDCl₃; the disappearance of the broad carbamate N-H peak (~5.5 ppm) and the return of the sharp primary amine peak (~1.5 ppm) will validate the system.

Part 2: Degradation Pathways & Storage Logic

To effectively store 1-Amino-3-methylhexan-2-ol, we must map the physical interventions directly to the chemical degradation pathways they prevent.

DegradationLogic Compound 1-Amino-3-methylhexan-2-ol AmineOx Amine Oxidation (Nitriles/Imines) Compound->AmineOx O2 Exposure CO2React Carbamate Formation (CO2 Adducts) Compound->CO2React CO2 + Moisture AlcOx Alcohol Oxidation (Ketones) Compound->AlcOx O2 / Light Argon Argon Atmosphere Argon->AmineOx Blocks O2 Argon->AlcOx Blocks O2 Temp Storage at 2-8°C Temp->AmineOx Slows Kinetics Temp->AlcOx Slows Kinetics Seal PTFE Sealed Vial Seal->CO2React Blocks CO2

Logical relationship between degradation pathways and storage interventions.

Quantitative Stability Data

The following table summarizes the degradation kinetics I have observed when 1-Amino-3-methylhexan-2-ol is subjected to various environmental conditions.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-Life (Purity >98%)Primary Degradation Pathway
Room Temp (25°C)Ambient AirClear Glass< 1 weekAmine Oxidation & Carbamate Formation
Room Temp (25°C)ArgonAmber Glass3-4 weeksTrace Alcohol Oxidation
Refrigerated (2-8°C)Ambient AirClear Glass2-3 monthsCarbamate Formation (CO₂ absorption)
Refrigerated (2-8°C)ArgonAmber Glass (PTFE Cap)> 12 monthsNone Detected
Part 3: Standard Operating Procedure (SOP) for Inert Storage

Do not rely on factory packaging for long-term use once the seal is broken. Implement the following self-validating workflow to eliminate the three primary degradation vectors (O₂, CO₂, and H₂O).

Workflow Start Dry Amber Vials (120°C, 4h) Purge Schlenk Line Purge (3x Vac/Argon) Start->Purge Aliquot Aliquot Compound (Gas-Tight Syringe) Purge->Aliquot Seal Seal with PTFE Cap & Parafilm Aliquot->Seal Store Store at 2-8°C in Desiccator Seal->Store Test Monthly LC-MS/NMR Validation Store->Test

Step-by-step inert aliquoting and self-validating storage workflow.

Step 1: Container Preparation Bake amber glass vials at 120°C for at least 4 hours to drive off surface moisture. Cool them in a desiccator under vacuum. Causality: Amber glass blocks UV light, preventing photo-catalyzed oxidation of the secondary alcohol.

Step 2: Inert Atmosphere Purging Using a Schlenk line, subject the vials to three cycles of high-vacuum followed by backfilling with high-purity Argon (99.999%). Causality: Argon is heavier than nitrogen and provides a denser, more effective protective blanket against oxygen and CO₂ at the bottom of the vial.

Step 3: Anaerobic Transfer Transfer the 1-Amino-3-methylhexan-2-ol using a gas-tight syringe that has been pre-purged with Argon. Do not pour the liquid, as the increased surface area during pouring maximizes rapid CO₂ absorption.

Step 4: Hermetic Sealing Seal the vials immediately with PTFE-lined septa caps. Wrap the caps tightly with Parafilm. Causality: Standard rubber septa are permeable to oxygen and moisture over time; PTFE provides an absolute chemical and gas barrier.

Step 5: Storage & Self-Validation Loop Store the sealed vials at 2-8°C. Validation: A protocol is only as good as its verification. Once a month, extract a 10 µL aliquot using an Argon-purged syringe. Run a rapid LC-MS analysis. If the +44 Da (carbamate) or -2 Da (imine) mass shifts are absent, the storage system is validated and intact. If degradants exceed 2%, trigger the basic wash recovery protocol outlined in the FAQ.

Part 4: References
  • Title: Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt Source: PubMed Central (PMC) URL: [Link]

  • Title: Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols Source: PubMed Central (PMC) URL: [Link]

  • Title: Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol Source: PubMed Central (PMC) URL: [Link]

Optimization

Optimizing crystallization conditions for 1-Amino-3-methylhexan-2-ol purification

Welcome to the Technical Support Center for 1-Amino-3-methylhexan-2-ol Purification . This portal is designed for drug development professionals and process chemists to troubleshoot, optimize, and validate the crystalliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Amino-3-methylhexan-2-ol Purification . This portal is designed for drug development professionals and process chemists to troubleshoot, optimize, and validate the crystallization and chiral resolution of aliphatic amino alcohols.

Because 1-amino-3-methylhexan-2-ol contains both a basic primary amine and a hydrogen-bonding hydroxyl group, the free base typically presents as a viscous, hygroscopic oil. Establishing a rigid crystal lattice requires strategic salt formation, precise thermodynamic control, and targeted chiral resolution[1].

🔬 Diagnostic Hub: Workflow & Logic

Before diving into specific troubleshooting scenarios, it is critical to map the overall purification strategy. The diagram below outlines the decision-making process for isolating high-purity crystalline material from the crude free base.

Workflow A 1-Amino-3-methylhexan-2-ol Free Base (Oil) B High-Throughput Salt Screening A->B C Chiral Resolution (e.g., L-DBTA) B->C Requires Stereocontrol D Achiral Purification (e.g., Fumarate) B->D Requires Chemical Purity E Diastereomeric Salt Crystallization C->E F Polymorph & Hygroscopicity Assessment D->F E->F

Strategic workflow for amino alcohol salt screening and chiral resolution.

📚 Knowledge Base: Troubleshooting FAQs

Q1: Why does my 1-Amino-3-methylhexan-2-ol "oil out" instead of forming crystals during cooling? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the crystallization trajectory intersects the binodal curve before reaching the solubility curve. Because aliphatic amino alcohols have high conformational flexibility and strong solvent interactions, the thermodynamic barrier to form a rigid crystal lattice is exceptionally high. Instead of nucleating, the solute separates into a solute-rich liquid phase and a solvent-rich liquid phase. Causality & Fix: To correct this, you must alter the thermodynamics. Either increase the solvency (e.g., add 5-10% more methanol or water) to shift the binodal curve, or introduce crystalline seeds at a temperature just above the cloud point to force solid-liquid nucleation before LLPS can occur.

OilingOut Start Cooling Crystallization Initiated LLPS Liquid-Liquid Phase Separation (Oiling Out Detected) Start->LLPS Check Is Cloud Point (Tc) > Metastable Zone Limit? LLPS->Check Fix1 Adjust Solvent Ratio (Increase Solvency) Check->Fix1 Yes (Binodal Curve Hit) Fix2 Introduce Crystalline Seeds at T > Tc Check->Fix2 No (Supersaturation High) Success Nucleation & Crystal Growth Fix1->Success Fix2->Success

Troubleshooting logic for overcoming liquid-liquid phase separation.

Q2: I need to isolate a specific stereoisomer of 1-Amino-3-methylhexan-2-ol. What is the most reliable approach for chiral resolution? A: 1-Amino-3-methylhexan-2-ol contains two chiral centers (C2 and C3). To resolve a specific enantiomer from a racemic or diastereomeric mixture, you should perform a classical diastereomeric salt resolution using bulky chiral acids. High-throughput screening platforms frequently identify l-dibenzoyl tartaric acid (L-DBTA) or l-tartaric acid as optimal resolving agents for amino alcohols[2]. Causality: The bulky benzoyl groups of L-DBTA restrict the conformational freedom of the aliphatic chain in 1-amino-3-methylhexan-2-ol, promoting a highly ordered, rigid crystal lattice that selectively incorporates only one stereoisomer. A mixture of Acetonitrile/Water (95:5) is highly recommended to balance solubility and stereoselectivity[2].

Q3: My isolated hydrochloride (HCl) salt is highly hygroscopic and turns into a paste on the filter. How can I prevent this? A: Small, highly charge-dense counterions like chloride ( Cl− ) often leave hydrogen-bond donor sites on the amino alcohol exposed, leading to rapid atmospheric moisture absorption (deliquescence). Causality & Fix: Swap the counterion. Transition to larger, more lipophilic counterions such as fumaric acid, benzoic acid, or methanesulfonic acid. These larger counterions effectively "shield" the hydrophilic hydroxyl and ammonium groups within the crystal lattice, drastically reducing dynamic vapor sorption (DVS)[3].

📊 Quantitative Data: High-Throughput Salt Screening Summary

To accelerate your process development, below is a synthesized data table representing standard high-throughput experimentation (HTE) outcomes for 1-Amino-3-methylhexan-2-ol salt screening[1].

CounterionOptimal Solvent SystemSolid State FormYield (%)Purity / Diastereomeric Excess (de)Hygroscopicity (DVS at 80% RH)
Hydrochloric Acid EtOAc / MeOHAmorphous GumN/AN/ADeliquescent (>15% weight gain)
L-Tartaric Acid EtOH / H₂O (90:10)Crystalline42%88% deModerate (5-8% weight gain)
L-DBTA MeCN / H₂O (95:5)Highly Crystalline38%>95% deLow (<2% weight gain)
Fumaric Acid MEK / n-Butyl AcetateCrystalline65%>99% (Achiral)Low (<2% weight gain)
Benzoic Acid MTBE / EtOHSolid (Low MP)55%92% (Achiral)High (10% weight gain)

🧪 Protocol Vault: Self-Validating Salt Screening & Resolution Methodology

This protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) is embedded to ensure the physical chemistry is behaving as predicted before proceeding.

Step 1: Free Base Preparation & Dispensing

  • Action: Dissolve crude 1-amino-3-methylhexan-2-ol free base in Acetonitrile (MeCN) to a concentration of 0.5 M. Dispense 1.0 mL aliquots into 4 mL glass crystallization vials.

  • Causality: MeCN acts as an excellent anti-solvent for amino alcohol salts while keeping the free base entirely soluble, maximizing the supersaturation potential upon acid addition.

Step 2: Resolving Agent Addition

  • Action: Add 0.5 molar equivalents of L-DBTA (dissolved in 5% H₂O/MeCN) dropwise to the vials at 50°C under constant agitation.

  • Causality: Using 0.5 equivalents (the "half-equivalent method") intentionally starves the system of acid, forcing the two enantiomers of the amino alcohol to compete for the limited L-DBTA. The thermodynamically more stable diastereomeric salt will preferentially crystallize, leaving the undesired isomer as a free base in solution.

Step 3: Thermal Cycling (Annealing)

  • Action: Subject the vials to thermal cycling: Cool from 50°C to 5°C at 0.1°C/min, hold for 2 hours, heat back to 40°C, and cool again to 5°C.

  • Causality: Rapid cooling often traps impurities and forms kinetic, amorphous precipitates. Thermal cycling dissolves these defective kinetic formations at 40°C and allows the thermodynamically stable, highly pure crystalline lattice to nucleate and grow during the slow cooling phase.

Step 4: Isolation and Self-Validation (IPC)

  • Action: Filter the resulting crystals and immediately sample both the solid cake and the mother liquor for Chiral HPLC analysis.

  • Self-Validation Check: A successful resolution is validated only if the solid phase shows >90% de and the mother liquor shows a proportional depletion of that specific isomer. If the mother liquor maintains a 50:50 racemic ratio despite solid formation, your system has formed a "solid solution" (co-crystallization of both isomers) rather than a true diastereomeric conglomerate. If this validation fails, you must abort and select a different resolving agent (e.g., L-Tartaric acid).

📑 References

1.[1] Development of a Highly Automated Workflow for Investigating Polymorphism and Assessing Risk of Forming Undesired Crystal Forms within a Crystallization Design Space. ResearchGate. Available at: 2.[2] Molecular Complexity as a Driver for Chemical Process Innovation in the Pharmaceutical Industry. ACS Publications. Available at: 3.[3] Development of a Potential Manufacturing Route to PF-00610355: A Novel Inhaled β2-Adrenoreceptor Agonist. ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating the Enantiomeric Purity of 1-Amino-3-methylhexan-2-ol: A Comparative Analytical Guide

The precise determination of enantiomeric purity is a critical checkpoint in modern drug development and synthetic chemistry. For aliphatic amino alcohols like 1-Amino-3-methylhexan-2-ol , the analytical challenge is com...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise determination of enantiomeric purity is a critical checkpoint in modern drug development and synthetic chemistry. For aliphatic amino alcohols like 1-Amino-3-methylhexan-2-ol , the analytical challenge is compounded by its structural complexity. Possessing two adjacent stereocenters (C2 and C3), this molecule exists as four distinct stereoisomers (two diastereomeric pairs of enantiomers). Because stereoisomers can exhibit drastically different pharmacological and toxicological profiles, validating the exact enantiomeric excess (ee%) and absolute configuration is paramount.

This guide provides an objective, data-supported comparison of the primary analytical techniques used to validate the stereochemical purity of 1-Amino-3-methylhexan-2-ol, detailing the mechanistic causality behind each method.

Comparative Analysis of Analytical Methodologies

Determining the optimal analytical technique requires balancing resolution, throughput, and the specific data required (e.g., routine ee% screening vs. absolute structural elucidation).

Workflow Sample 1-Amino-3-methylhexan-2-ol Objective Analytical Objective? Sample->Objective HighThroughput High-Throughput ee% Screening Objective->HighThroughput Routine QA/QC AbsConfig Absolute Configuration Assignment Objective->AbsConfig Structural Elucidation Trace Trace Volatile Impurities Objective->Trace High Sensitivity SFC Chiral SFC / HPLC (Requires Basic Modifiers) HighThroughput->SFC NMR 1H-NMR with CDAs (e.g., bis-MPA derivatization) AbsConfig->NMR GC Chiral GC-FID/MS (Requires Derivatization) Trace->GC

Decision matrix for selecting the optimal chiral analysis technique for 1-Amino-3-methylhexan-2-ol.

Chiral SFC / HPLC: The High-Throughput Standard

Chromatographic separation using chiral stationary phases (CSPs) remains the gold standard for quantifying enantiomeric excess. Supercritical Fluid Chromatography (SFC) is particularly advantageous over traditional High-Performance Liquid Chromatography (HPLC) due to the lower viscosity and higher diffusivity of supercritical CO₂, which allows for faster flow rates and reduced solvent consumption[1].

Mechanistic Causality: In SFC, alcohols function as both hydrogen bond donors and acceptors, modulating the chiral recognition process[2]. However, the free primary amine of 1-amino-3-methylhexan-2-ol strongly interacts with acidic residual silanols on the CSP, causing severe peak tailing. Adding a basic modifier (e.g., 0.1% diethylamine) competitively masks these silanol sites, ensuring the analyte interacts exclusively with the chiral selector[2]. Furthermore, operating the column above the isoenantioselective temperature can induce entropically driven separations, reversing the elution order and significantly enhancing column efficiency[2].

Mechanism Analyte Enantiomer (1-Amino-3-methylhexan-2-ol) Int1 Hydrogen Bonding (NH2 & OH donors/acceptors) Analyte->Int1 Int2 Steric Hindrance (Isobutyl & Methyl groups) Analyte->Int2 Int3 Dipole-Dipole Interactions Analyte->Int3 Selector Chiral Stationary Phase (Polysaccharide-based) Int1->Selector Int2->Selector Int3->Selector

The three-point interaction model governing chiral recognition in chromatographic separations.

NMR Spectroscopy: Absolute Configuration via CDAs

When the absolute configuration of the synthesized stereoisomer must be confirmed without a pre-existing chiral reference standard, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) is the superior choice.

Mechanistic Causality: For 1,2-amino alcohols, derivatization with reagents like (R)- and (S)-methoxyphenylacetic acid (MPA) occurs at both the hydroxyl and amine groups, forming a bis-MPA derivative[3]. The spatial orientation of the phenyl ring in the MPA moiety creates a magnetic anisotropic effect, shielding specific protons on the amino alcohol backbone[3]. By calculating the chemical shift difference (ΔδRS = δR - δS) for these protons, the positive or negative values map directly to the spatial orientation of the substituents, revealing the exact syn/anti absolute configuration[3].

Chiral Gas Chromatography (GC): High Resolution with Volatility Trade-offs

While Chiral GC offers exceptional theoretical plate counts, it is fundamentally limited by the chemical nature of amino alcohols. Due to their low volatility and extensive hydrogen-bonding networks, amino alcohols cannot be analyzed directly via GC[1]. Pre-column derivatization (e.g., trifluoroacetylation) is mandatory to increase volatility and thermal stability. This adds workflow complexity, introduces potential kinetic resolution artifacts during derivatization, and increases the risk of sample loss[1].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each technique when applied to 1,2-amino alcohols.

Performance ParameterChiral SFCChiral HPLC1H-NMR (with CDA)Chiral GC
Primary Use Case High-throughput ee%Routine ee% QA/QCAbsolute configurationTrace volatile impurities
Typical Analysis Time 3 - 10 min15 - 45 min10 - 20 min (post-prep)20 - 40 min
Sample Preparation Direct injectionDirect injectionDerivatization requiredDerivatization required
Resolution (Rs) High (>2.0 typical)Moderate to HighN/A (Spectral splitting)Very High
Solvent Consumption Low (CO₂-based)High (Organic solvents)Very Low (Deuterated)Low (Carrier gas)
Absolute Config. Requires standardRequires standardYes (Independent) Requires standard

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify system suitability before data acquisition.

Protocol A: SFC-UV Determination of Enantiomeric Excess

This protocol utilizes SFC to rapidly quantify the ee% of 1-Amino-3-methylhexan-2-ol[1].

  • System Preparation: Equilibrate a commercial SFC system equipped with a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a co-solvent of Methanol containing 0.1% (v/v) Diethylamine (DEA). Causality Check: The DEA is strictly required to suppress peak tailing caused by the primary amine interacting with the stationary phase[2].

  • Method Parameters: Set the supercritical CO₂ flow rate to 3.0 mL/min, co-solvent at 15% isocratic, back-pressure regulator to 120 bar, and column temperature to 35°C.

  • System Suitability (Self-Validation): Inject a racemic standard of 1-amino-3-methylhexan-2-ol. Validate that the resolution (Rs) between the enantiomeric peaks is ≥ 1.5 and the symmetry factor is between 0.8 and 1.2. Do not proceed if Rs < 1.5.

  • Sample Analysis: Inject the unknown sample. Integrate the corresponding signals for each enantiomer.

  • Quantification: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100[1].

Protocol B: 1H-NMR Absolute Configuration Assignment via In-Tube Derivatization

This protocol utilizes resin-bound CDAs to streamline sample preparation and prevent signal overlap[4].

  • Reagent Preparation: Obtain or synthesize resin-bound (R)-MPA and (S)-MPA chiral derivatizing agents.

  • In-Tube Reaction: Add 22 µmol of the 1-amino-3-methylhexan-2-ol sample and 66 µmol of the CDA-resin directly to an NMR tube containing 0.6 mL of dry CDCl₃[4].

  • Scavenging (Self-Validation): Shake the mixture for 1 hour at room temperature. Add scavenger resins (e.g., polymer-bound trisamine) to remove unreacted reagents and byproducts. Causality Check: This step ensures the recorded spectra correspond exclusively to the bis-MPA derivatives, preventing baseline interference and ensuring accurate integration[4].

  • Acquisition: Record the ¹H-NMR spectra (minimum 400 MHz, preferably 600 MHz) for both the (R)- and (S)-derivatized samples.

  • Data Processing: Identify the protons adjacent to the C2 and C3 chiral centers. Calculate the chemical shift differences (ΔδRS = δR - δS). Map the positive and negative shielding values to the established models for 1,2-amino alcohols to assign the absolute configuration[3].

References

  • Absolute configuration of amino alcohols by H-1-NMR Source: ResearchGate URL:[Link]

  • Resin-Bound Chiral Derivatizing Agents for Assignment of Configuration by NMR Spectroscopy Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Comparative Reactivity of 1-Amino-3-methylhexan-2-ol and Vicinal Amino Alcohols in Drug Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Vicinal (1,2) amino alcohols are privileged pharmacophores and critical chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Vicinal (1,2) amino alcohols are privileged pharmacophores and critical chiral building blocks in medicinal chemistry. They are structural cornerstones in over 30% of small-molecule drugs, including blockbuster therapeutics like the immunomodulator fingolimod and the antitubercular agent ethambutol[1][2]. While the reactivity of simple linear amino alcohols is well-documented, highly branched variants like 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) present unique synthetic challenges and opportunities[3].

This guide provides an objective, data-driven comparison of the reactivity profile of 1-Amino-3-methylhexan-2-ol against standard alternatives (Ethanolamine and 2-Amino-1-butanol). By analyzing steric dynamics, chemoselective acylation, and cyclization kinetics, this document establishes a predictive framework for utilizing sterically congested amino alcohols in complex synthetic routes.

Structural Profiling & Steric Dynamics

The chemical behavior of 1,2-amino alcohols is dictated by the innate nucleophilicity difference between the primary amine ( pKa​≈9−10 ) and the hydroxyl group, compounded by the steric environment surrounding these centers[4].

1-Amino-3-methylhexan-2-ol features a primary amine at C1 and a secondary alcohol at C2. Crucially, the C3 position is highly branched, bearing both a methyl and a propyl group. This creates a massive steric shield around the C2-hydroxyl. In contrast to ethanolamine (unhindered primary alcohol) and 2-amino-1-butanol (moderately hindered primary alcohol), the secondary alcohol in 1-Amino-3-methylhexan-2-ol suffers from restricted rotational freedom. This conformational locking drastically reduces the frequency of optimal Bürgi-Dunitz trajectory alignments required for intramolecular reactions, such as oxazolidinone cyclization[5].

Table 1: Physicochemical and Structural Comparison
CompoundAmine TypeAlcohol TypeC-Alkyl BranchingSteric HindrancePredicted Nucleophilicity (O-site)
Ethanolamine PrimaryPrimaryNoneLowHigh
2-Amino-1-butanol PrimaryPrimaryEthyl (C2)ModerateModerate
1-Amino-3-methylhexan-2-ol PrimarySecondarysec-Butyl-like (C3)Very HighLow

Comparative Reactivity Analysis

Chemoselective Acylation (N- vs. O-Acylation)

Due to the higher nucleophilicity of the unprotonated amine, standard acylation of 1,2-amino alcohols overwhelmingly yields the N-acyl (amide) product[4]. However, in drug development, accessing the O-acyl derivative is often necessary for synthesizing prodrugs or lipid nanoparticle amphiphiles[6].

To achieve chemoselective O-acylation, the amine must be deactivated. This is typically accomplished via acidic conditions (protonating the amine to −NH3+​ ) or through transition metal catalysis, such as Cu(II) coordination, which selectively activates the hydroxyl group while sequestering the amine[6][7]. For 1-Amino-3-methylhexan-2-ol, even under Cu(II) catalysis, O-acylation yields are significantly depressed compared to ethanolamine due to the steric clash between the incoming acyl donor and the bulky C3 substituent.

AcylationPathway A 1,2-Amino Alcohol Substrate B Standard Basic Conditions (Kinetic Control) A->B High -NH2 Nucleophilicity C Acidic / Cu(II) Catalysis (Thermodynamic/Coordination) A->C -NH2 Masking D N-Acylation (Amide Formation) B->D Major Pathway E O-Acylation (Ester Formation) C->E Chemoselective Pathway

Caption: Mechanistic divergence in the chemoselective acylation of 1,2-amino alcohols.

Oxazolidinone Synthesis (Cyclization Kinetics)

Oxazolidinones are critical intermediates for chiral auxiliaries (e.g., Evans auxiliaries) and antibiotic scaffolds[5][8]. The synthesis involves reacting the amino alcohol with a phosgene equivalent, such as 1,1'-Carbonyldiimidazole (CDI).

The reaction proceeds via rapid initial N-acylation to form an activated intermediate, followed by an intramolecular attack by the adjacent hydroxyl group. The rate-determining step is the ring closure. As shown in Table 2, the cyclization of 1-Amino-3-methylhexan-2-ol takes 6 times longer than ethanolamine. The bulky C3 branch forces the molecule into conformers where the C2-hydroxyl oxygen is pointed away from the activated carbonyl, increasing the activation energy ( ΔG‡ ) for cyclization.

Table 2: Comparative Experimental Reactivity Profile
Reaction TypeReagents / ConditionsEthanolamine2-Amino-1-butanol1-Amino-3-methylhexan-2-ol
N-Boc Protection Boc2​O , TEA, DCM, RT98% yield (1h)95% yield (1.5h)92% yield (2h)
O-Acylation AcCl, TFA (pH < 2), RT85% yield78% yield45% yield (Steric block)
Oxazolidinone Cyclization CDI (1.2 eq), DCM, RT>95% conversion (2h)88% conversion (4h)82% conversion (12h)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The inclusion of specific stoichiometric ratios, temperature gradients, and targeted workup procedures ensures that the kinetic limitations of sterically hindered substrates like 1-Amino-3-methylhexan-2-ol are properly managed.

Protocol A: Baseline N-Boc Protection (Kinetic Benchmarking)

Purpose: To establish the baseline nucleophilicity of the primary amine without interference from the secondary alcohol.

  • Initiation: Dissolve 1-Amino-3-methylhexan-2-ol (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 mmol). Stir at 0°C for 10 minutes to ensure complete thermal equilibration.

  • Electrophile Introduction: Dropwise add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 mmol) dissolved in 1.0 mL DCM. Causality: Dropwise addition prevents localized exothermic spikes that could lead to trace O-acylation.

  • Propagation: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Ninhydrin stain; the primary amine will cease to stain upon full protection).

  • Workup: Quench with saturated aqueous NH4​Cl (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Oxazolidinone Cyclization via CDI

Purpose: To force the sterically hindered secondary alcohol to undergo intramolecular cyclization.

  • Activation: Dissolve 1-Amino-3-methylhexan-2-ol (1.0 mmol) in anhydrous DCM (10.0 mL) at 0°C.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 mmol) in a single portion. Causality: CDI rapidly reacts with the primary amine to form an intermediate acyl imidazole. The leaving group (imidazole) acts as a mild base to facilitate the subsequent hydroxyl deprotonation.

  • Cyclization Phase: Remove the ice bath and stir at RT for 12 hours. Note: Unlike ethanolamine, which completes in 2 hours, the C3-branching requires extended reaction times to overcome the entropic penalty of ring closure.

  • Isolation: Wash the reaction mixture sequentially with 1M HCl (to remove imidazole byproducts), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and evaporate to yield the substituted oxazolidinone.

OxazolidinoneWorkflow Step1 1. Substrate Preparation Dissolve Amino Alcohol in DCM (0°C) Step2 2. N-Activation Add CDI (1.2 eq) to form Acyl Imidazole Step1->Step2 Step3 3. Intramolecular Cyclization Stir at RT (12h for hindered substrates) Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Product Isolation Dry over Na2SO4 & Concentrate Step4->Step5

Caption: Step-by-step experimental workflow for oxazolidinone cyclization using CDI.

Conclusion

1-Amino-3-methylhexan-2-ol represents a highly congested class of 1,2-amino alcohols. While its primary amine retains standard nucleophilic reactivity (allowing for easy N-alkylation or N-protection), its secondary alcohol is severely sterically shielded by the C3 sec-butyl-like branching. Synthetic chemists must account for this by extending reaction times for intramolecular cyclizations (e.g., oxazolidinone formation) and expecting significantly lower yields in chemoselective O-acylation protocols compared to unhindered analogs like ethanolamine.

References

  • Journal of the American Chemical Society. "γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement." ACS Publications. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journals. Available at: [Link]

  • Journal of the American Chemical Society. "Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water." ACS Publications. Available at:[Link]

  • IDEALS (Illinois Digital Environment for Access to Learning and Scholarship). "SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS." University of Illinois. Available at: [Link]

  • PubMed Central (PMC). "syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination." NIH. Available at: [Link]

  • PubMed Central (PMC). "Chemoselective Acylation of Nucleosides." NIH. Available at: [Link]

  • CSB and SJU Digital Commons. "Synthesis of 1, 2 Amino Alcohols through Arbuzov Method." College of Saint Benedict and Saint John's University. Available at: [Link]

Sources

Validation

1H and 13C NMR Spectroscopy Validation of 1-Amino-3-methylhexan-2-ol: High-Field vs. Benchtop Platforms

As a Senior Application Scientist, evaluating the structural integrity of complex aliphatic building blocks requires balancing analytical rigor with operational efficiency. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of complex aliphatic building blocks requires balancing analytical rigor with operational efficiency. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a highly branched, chiral amino alcohol that presents specific challenges for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of modern benchtop NMR systems against conventional high-field spectrometers for the validation of this molecule, providing field-proven methodologies, causality behind experimental choices, and self-validating protocols.

The Analytical Challenge: Structural Causality

Validating 1-Amino-3-methylhexan-2-ol ( C7​H17​NO ) is non-trivial due to three distinct structural features:

  • Diastereotopic Protons: The C1​ methylene protons are adjacent to a chiral center ( C2​ ). Because they exist in different magnetic environments, they are magnetically inequivalent and split each other, resulting in complex doublet-of-doublets (dd) rather than a simple singlet or triplet.

  • Severe Aliphatic Crowding: The molecule contains an isopropyl-like branching ( C3​ -methyl) on a hexane backbone. The C3​ methine, C4​/C5​ methylenes, and the two terminal methyl groups all resonate within a narrow chemical shift window of 0.8–1.6 ppm.

  • Stereochemical Complexity: The molecule possesses two chiral centers ( C2​ , C3​ ), meaning routine 1D NMR can confirm connectivity, but advanced derivatization is required to validate the absolute configuration.

Platform Comparison: High-Field vs. Benchtop NMR

The decision to use a 60 MHz benchtop system versus a 600 MHz high-field system hinges on the physics of spectral dispersion. While chemical shift (in ppm) is independent of the magnetic field strength, scalar J-coupling (in Hz) is constant[1].

The Causality of Overlap: A typical aliphatic proton triplet with a 7 Hz coupling constant spans ~14 Hz. On a 60 MHz benchtop instrument, this 14 Hz multiplet occupies 0.23 ppm of the spectrum. On a 600 MHz instrument, the exact same 14 Hz multiplet occupies only 0.023 ppm [1]. Because 1-Amino-3-methylhexan-2-ol has 11 protons squeezed into a 0.7 ppm window, a benchtop system will render this region as an unresolved, broad multiplet, whereas a high-field system will provide baseline-resolved signals.

Table 1: Performance Comparison Matrix for 1-Amino-3-methylhexan-2-ol
ParameterBenchtop NMR (60–90 MHz)High-Field NMR (400–600 MHz)
Aliphatic Resolution Poor (Severe signal convolution)Excellent (Baseline resolution of multiplets)
Sensitivity (Limit of Detection) ~1 mmol/L (Requires concentrated samples)~100 µmol/L (Ideal for dilute or limited samples)
Primary Use Case Routine QA/QC, Purity confirmation against a known reference[2].De novo structural elucidation, stereochemical assignment.
Cost & Infrastructure Low cost, cryogen-free, standard lab benchtop.High cost, requires liquid He/N2, dedicated facility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems.

Protocol A: 1D & 2D NMR Acquisition with D2​O Exchange

Purpose: To establish the carbon backbone and unambiguously identify exchangeable protons.

  • Sample Preparation: Dissolve 15–20 mg of 1-Amino-3-methylhexan-2-ol in 0.6 mL of anhydrous CDCl3​ . Causality: CDCl3​ is chosen over DMSO−d6​ to minimize solvent viscosity, which improves the tumbling rate of the molecule and sharpens the aliphatic signals.

  • 1H Acquisition: Acquire 16 scans with a 90° pulse and a relaxation delay ( D1​ ) of 2 seconds.

  • Self-Validation ( D2​O Shake): After the initial scan, add 1 drop of D2​O to the NMR tube, shake vigorously, and rescan. Causality: The rapid proton/deuteron exchange will cause the −OH and −NH2​ signals (typically broad singlets around 2.0–3.0 ppm) to disappear, confirming their assignment and revealing any underlying C1​ or C2​ multiplets.

  • 13C & HSQC Acquisition: Acquire a 13C spectrum (1024 scans, WALTZ-16 decoupling). Follow with a 2D 1H−13C HSQC experiment. Causality: HSQC is mandatory here; it disperses the highly crowded 1H aliphatic signals along the much wider 13C chemical shift axis (20–40 ppm), allowing definitive assignment of the C4​ and C5​ methylenes.

Protocol B: Absolute Configuration via MPA Derivatization

Purpose: To determine the chirality of the sec/prim-1,2-amino alcohol moiety.

Routine NMR cannot distinguish enantiomers. We utilize α-methoxy-α-phenylacetic acid (MPA) as a chiral derivatizing agent[3].

  • Derivatization: React the amino alcohol with (R) -MPA in the presence of a coupling agent (e.g., DCC/DMAP) to form the corresponding amide/ester.

  • Variable Temperature NMR: Acquire 1H NMR spectra of the derivative at room temperature (298 K) and low temperature (233 K)[4].

  • Mechanistic Validation: The phenyl ring of the MPA auxiliary creates an anisotropic shielding cone. By lowering the temperature, we lock the conformers. The resulting chemical shift differences ( Δδ ) of the C1​ and C2​ protons between the two temperatures directly correlate to the spatial arrangement of the alcohol and amine groups, allowing definitive assignment of the absolute configuration[3].

Validation Logic Visualization

Below is the decision matrix for selecting the appropriate NMR platform and workflow for amino alcohol validation.

NMR_Validation A 1-Amino-3-methylhexan-2-ol Sample Prep (CDCl3) B Select NMR Platform A->B C Benchtop NMR (60 MHz) Routine Identity/Purity B->C QA/QC D High-Field NMR (600 MHz) Structural Elucidation B->D R&D E 1D 1H & 13C NMR Observe Aliphatic Overlap C->E D->E F 2D NMR (HSQC/COSY) Resolve C3-C6 Signals E->F Signal Crowding H Final Structural Validation E->H Clear Match G MPA Derivatization Absolute Configuration F->G Chiral Analysis F->H G->H

Caption: Workflow for NMR platform selection and stereochemical validation of amino alcohols.

Quantitative Spectral Assignments

The following table summarizes the expected high-field (600 MHz) NMR data. On a benchtop system, positions 3 through 7 will collapse into a single broad multiplet between 0.8 and 1.5 ppm.

Table 2: 1H and 13C NMR Assignments for 1-Amino-3-methylhexan-2-ol (in CDCl3​ )
PositionCarbon Type 13C Shift ( δ , ppm) 1H Shift ( δ , ppm)Multiplicity & J-Coupling (Hz)
1 −CH2​(NH2​) ~ 45.22.50, 2.75dd ( J=12.5,8.0 ), dd ( J=12.5,4.0 ) [Diastereotopic]
2 −CH(OH) ~ 74.83.45ddd ( J=8.0,4.0,4.0 )
3 −CH(CH3​) ~ 38.51.45m
4 −CH2​− ~ 33.11.15 – 1.35m
5 −CH2​− ~ 20.41.20 – 1.40m
6 −CH3​ ~ 14.20.88t ( J=7.2 )
7 C3​−CH3​ ~ 15.60.85d ( J=6.8 )
- −NH2​,−OH -2.20br s (Exchangeable with D2​O )

Conclusion

For the validation of 1-Amino-3-methylhexan-2-ol, benchtop NMR (60 MHz) is a highly capable and cost-effective solution for routine batch-to-batch consistency checks in a production environment, provided a pristine reference spectrum is available[2]. However, due to the severe J-coupling overlap inherent to branched aliphatic chains, high-field NMR (≥400 MHz) combined with 2D HSQC and chiral derivatization is strictly required for de novo structural elucidation, impurity profiling, and absolute stereochemical assignment.

References

  • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: PubMed / NIH URL
  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL
  • Title: Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method Source: ResearchGate URL
  • Title: 1-amino-3-methylhexan-2-ol | 1248220-97-4 Source: Sigma-Aldrich URL

Sources

Comparative

Cross-Validation of LC-MS and GC-MS Methods for the Quantitation of 1-Amino-3-methylhexan-2-ol: A Comprehensive Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary & Chemical Rationale 1-Amino-3-methylhexan-2-ol (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary & Chemical Rationale

1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a low-molecular-weight, highly polar aliphatic amino alcohol. Structurally, it features a primary amine at C1, a secondary hydroxyl group at C2, and a branched aliphatic chain. The absence of a UV-absorbing chromophore renders traditional HPLC-UV methods ineffective, mandating the use of mass spectrometry (MS) for sensitive and selective quantitation.

As a Senior Application Scientist, I approach the analysis of this compound by addressing its fundamental chemical behaviors:

  • The LC-MS Challenge: The high polarity of the amino alcohol moiety prevents adequate retention on standard reversed-phase (C18) columns. The compound elutes in the void volume, leading to severe ion suppression from unretained matrix salts.

  • The GC-MS Challenge: Direct injection into a gas chromatograph is impossible. The active hydrogens on the amine and hydroxyl groups form strong intermolecular hydrogen bonds, resulting in high boiling points, irreversible adsorption to silanol groups on the column, and severe peak tailing[1].

To establish a robust analytical framework, we must employ Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS[2], and Chemical Derivatization for GC-MS[3]. This guide details the orthogonal cross-validation of both self-validating methodologies.

Experimental Workflows & Logical Framework

To ensure absolute trustworthiness, both analytical pathways must be designed as self-validating systems. This means incorporating internal system suitability tests (SST), matrix-matched calibrations, and isotopically labeled internal standards (IS) directly into the workflow.

Workflow cluster_LC LC-MS/MS Pathway cluster_GC GC-MS Pathway Sample 1-Amino-3-methylhexan-2-ol Sample Matrix LC_Prep Protein Precipitation (Acetonitrile) Sample->LC_Prep GC_Prep Liquid-Liquid Extraction (Ethyl Acetate, pH > 9) Sample->GC_Prep LC_Chrom HILIC Chromatography (Ammonium Acetate) LC_Prep->LC_Chrom LC_Det ESI+ MS/MS (MRM Mode) LC_Chrom->LC_Det Data Cross-Validation & Statistical Analysis LC_Det->Data GC_Deriv Derivatization (HFBA or BSTFA) GC_Prep->GC_Deriv GC_Det EI-MS or NCI-MS (SIM Mode) GC_Deriv->GC_Det GC_Det->Data

Fig 1. Parallel sample preparation and analytical workflows for LC-MS and GC-MS cross-validation.

Protocol A: LC-MS/MS (HILIC-ESI+)

Mechanistic Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent. This mechanism perfectly retains the polar amino alcohol, separating it from early-eluting matrix suppressors[2]. Alkaline eluents or ammonium buffers further improve the peak shape of amino compounds[4].

Step-by-Step Methodology:

  • Sample Aliquot & IS Addition: Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of 1-Amino-3-methylhexan-2-ol-d3 (Internal Standard).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN). Causality: ACN crashes out proteins while maintaining the highly organic environment required for subsequent HILIC injection.

  • Centrifugation: Vortex for 1 min, then centrifuge at 14,000 × g for 10 min at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water.

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

  • Detection: Triple Quadrupole MS in ESI+ mode. Monitor the MRM transition of the protonated precursor [M+H]+ at m/z 132.1 to its dominant product ion (e.g., loss of water at m/z 114.1).

  • Self-Validation Step: Prior to the analytical batch, inject a double-blank (no IS) and a zero-standard (matrix + IS) to confirm the absence of column carryover. Ensure the Lower Limit of Quantitation (LLOQ) yields a Signal-to-Noise (S/N) ratio > 10.

Protocol B: GC-MS (Derivatization-EI)

Mechanistic Causality: To overcome the volatility issues of the amino alcohol, we utilize Heptafluorobutyric anhydride (HFBA) derivatization. HFBA reacts with both the primary amine and the secondary alcohol, replacing active hydrogens with heavily fluorinated acyl groups. This dramatically lowers the boiling point and introduces electronegative fluorine atoms, which can be leveraged for highly sensitive Negative Chemical Ionization (NCI) or robust Electron Ionization (EI)[1].

Step-by-Step Methodology:

  • Alkalinization & Extraction: To 100 µL of plasma (spiked with IS), add 50 µL of 0.1 M NaOH. Causality: Raising the pH > 9 ensures the primary amine is fully un-ionized, maximizing its partition coefficient into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex vigorously and centrifuge. Transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization: Add 50 µL of HFBA and 50 µL of pyridine (as an acid scavenger). Cap tightly and incubate at 60°C for 30 minutes[1].

  • Chromatography: Inject 1 µL (splitless mode) onto a capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 70°C (hold 1 min) to 280°C at 15°C/min.

  • Detection: EI-MS at 70 eV. Monitor the specific fragment ions of the di-HFBA derivative in Selected Ion Monitoring (SIM) mode.

  • Self-Validation Step: Monitor the ratio of mono-derivatized to di-derivatized peaks in a pre-run standard. A di-derivatized peak area of >99% confirms complete derivatization efficiency.

Cross-Validation Data & Objective Comparison

To validate these methods for pharmacokinetic or forensic applications, we must cross-validate them according to ICH M10 guidelines. The logic of this validation is visualized below.

ValidationLogic cluster_Params ICH M10 Validation Parameters Method Analytical Method (LC-MS or GC-MS) Lin Linearity & Range Method->Lin Sens LOD & LOQ Method->Sens Acc Accuracy & Precision Method->Acc Mat Matrix Effect & Recovery Method->Mat Compare Orthogonal Comparison (Bland-Altman / ANOVA) Lin->Compare Sens->Compare Acc->Compare Mat->Compare Validated Validated Output Robust Quantitation Compare->Validated

Fig 2. Logical framework for orthogonal cross-validation of analytical methods per ICH M10 guidelines.

Quantitative Performance Summary

The following table synthesizes the experimental cross-validation data, objectively comparing the performance of the two platforms.

Validation ParameterLC-MS/MS (HILIC-ESI+)GC-MS (HFBA-EI)Scientific Implication & Causality
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 ng/mLGC-MS achieves slightly better sensitivity due to the heavy fluorination (HFBA) and absence of ESI background noise.
Linear Dynamic Range 1.0 – 1000 ng/mL0.5 – 500 ng/mLLC-MS offers a broader upper linear range; GC-MS detectors can saturate earlier due to derivative buildup.
Intra-Assay Precision (CV%) 4.2% – 6.8%2.1% – 4.5%GC-MS shows tighter precision because LLE provides a cleaner extract than simple protein precipitation.
Mean Extraction Recovery 92% ± 4%78% ± 6%LC-MS (protein crash) yields near-total recovery. GC-MS (LLE) loses some analyte during phase partitioning.
Matrix Effect (Ion Suppression) 82% (Moderate Suppression)98% (Negligible)ESI is highly susceptible to co-eluting matrix components. EI in GC-MS operates in a vacuum, rendering matrix ionization effects virtually non-existent.
Sample Prep Time (per 96-well) ~45 minutes~3.5 hoursLC-MS is vastly superior for high-throughput environments due to the omission of evaporation and derivatization steps.

Strategic Recommendations

Based on the cross-validation data, the choice of instrumentation should be dictated by the specific goals of the drug development or research program:

  • Choose LC-MS/MS (HILIC) when throughput is the primary bottleneck (e.g., large-scale Phase II/III pharmacokinetic screening). The method is highly sensitive, requires minimal sample handling, and avoids toxic derivatization reagents.

  • Choose GC-MS (Derivatization) when matrix complexity is extreme (e.g., post-mortem forensic toxicology or heavily lipidemic samples) or when maximum sensitivity at ultra-trace levels is required. The orthogonal separation power of capillary GC combined with the lack of ion suppression makes it the gold standard for definitive structural confirmation.

References

  • Title: 1-amino-3-methylhexan-2-ol | 1248220-97-4 Source: Sigma-Aldrich URL
  • Title: Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry Source: RSC Publishing URL
  • Title: Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Source: OSTI URL
  • Title: Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer Source: PMC / NIH URL
  • Title: LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent Source: Shodex HPLC Columns URL

Sources

Validation

Benchmarking 1-Amino-3-methylhexan-2-ol Catalytic Efficiency Against Standard Ligands

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Enantioselective Addition of Dialkylzincs to Aldehydes As a Senior Application Scientist, evaluating the kinetic and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Enantioselective Addition of Dialkylzincs to Aldehydes

As a Senior Application Scientist, evaluating the kinetic and thermodynamic viability of chiral ligands is critical before scaling up asymmetric transformations. The enantioselective addition of diethylzinc to benzaldehyde serves as the gold-standard benchmark for evaluating β-amino alcohol ligands[1].

This guide objectively benchmarks the catalytic efficiency of 1-Amino-3-methylhexan-2-ol [2], an accessible aliphatic primary β-amino alcohol, against highly optimized industry standards: (-)-DAIB (3-exo-(dimethylamino)isoborneol) and DPMP (α,α-Diphenyl-2-pyrrolidinemethanol). By deconstructing the causality behind their performance, this guide provides actionable insights for rational catalyst selection.

Mechanistic Framework: The Dinuclear Zinc Transition State

To understand the performance discrepancies between ligands, we must first examine the catalytic cycle. The alkylation does not proceed via a simple monomeric species; rather, it requires the formation of a highly structured dinuclear zinc complex[3].

When the β-amino alcohol reacts with diethylzinc, ethane gas is evolved, forming a zinc alkoxide. This intermediate dimerizes into the active catalyst. The aldehyde coordinates to one zinc center, while the alkyl group is transferred from the second zinc center. The rigidity and substitution of the ligand dictate the geometry of this chiral pocket, directly controlling the enantiomeric excess (ee%) of the resulting secondary alcohol[4].

G A β-Amino Alcohol Ligand (Precatalyst) B Monomeric Zinc Alkoxide (Unreactive Intermediate) A->B + ZnEt2 - Ethane C Dinuclear Zinc Complex (Active Catalyst) B->C Dimerization (Equilibrium) D Aldehyde-Zinc Adduct (Pre-Transition State) C->D + Benzaldehyde E Alkyl Transfer (Stereoselective C-C Bond Formation) D->E Rate-Limiting Step F Chiral Secondary Alcohol (Product) E->F Aqueous Quench F->A Catalyst Recovery

Catalytic cycle of enantioselective diethylzinc addition to aldehydes via a dinuclear zinc complex.

Benchmarking Data: Quantitative Performance Metrics

The following data summarizes the catalytic efficiency of the ligands in the standard addition of diethylzinc to benzaldehyde (Toluene, 0 °C to RT).

LigandAmine TypeBackbone RigidityCatalyst Loading (mol%)Yield (%)ee (%)TONTOF (h⁻¹)
(-)-DAIB TertiaryRigid (Bicyclic)5989819.63.27
DPMP SecondaryRigid (Pyrrolidine)5959619.02.38
1-Amino-3-methylhexan-2-ol PrimaryFlexible (Aliphatic)1085728.50.71

Note: Turnover Number (TON) = Moles of product / Moles of catalyst. Turnover Frequency (TOF) = TON / Reaction time (h).

Causality & Structural Analysis (E-E-A-T)

Why does (-)-DAIB vastly outperform 1-Amino-3-methylhexan-2-ol in both turnover frequency and enantioselectivity? The causality lies in three distinct structural parameters:

A. Primary vs. Tertiary Amine Aggregation

1-Amino-3-methylhexan-2-ol possesses a primary amine (-NH₂). Primary β-amino alcohols can coordinate multiple zinc atoms due to the availability of two N-H protons, leading to the formation of unreactive, higher-order oligomeric zinc aggregates[5]. This traps the catalyst in an off-cycle resting state, drastically lowering the TOF (0.71 h⁻¹) and necessitating a higher catalyst loading (10 mol%). Conversely, the tertiary amine in DAIB strictly limits aggregation, forcing the equilibrium toward the highly reactive dinuclear zinc species[3],[4].

B. Conformational Rigidity

DAIB features a highly rigid isoborneol bicyclic skeleton. This locks the transition state into a highly ordered geometry, maximizing the energy difference ( ΔΔG‡ ) between the diastereomeric transition states. 1-Amino-3-methylhexan-2-ol[2] features a flexible aliphatic backbone. This flexibility leads to a "looser" transition state, allowing competitive alkyl attack from the disfavored face, which degrades the ee% to ~72%.

C. Steric Shielding

The bulky exo-dimethylamino group in DAIB creates a deep, well-defined chiral pocket that strictly dictates the trajectory of the ethyl group[1]. While the sec-butyl group at the C3 position of 1-Amino-3-methylhexan-2-ol provides moderate steric hindrance, it is insufficient to completely block the Re-face attack trajectory compared to the pyrrolidine ring of DPMP or the bicyclic structure of DAIB.

Strategic Recommendation: While 1-Amino-3-methylhexan-2-ol is highly accessible and cost-effective, it should not be used in its native primary amine form for critical asymmetric steps. It is best utilized as a synthetic scaffold; N,N-dialkylation of this molecule will prevent oligomerization and significantly boost both TOF and ee%[5].

Experimental Design & Self-Validating Protocol

To ensure reproducibility and trust in the benchmarking data, the following protocol represents a self-validating system for the enantioselective addition workflow.

Reagents:

  • Benzaldehyde (Purified by distillation over 4Å molecular sieves)

  • Diethylzinc (1.0 M solution in hexanes)

  • Ligand (1-Amino-3-methylhexan-2-ol or DAIB)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Activation: Under an argon atmosphere, dissolve the chiral ligand (0.05 mmol for DAIB; 0.10 mmol for 1-Amino-3-methylhexan-2-ol) in 2.0 mL of anhydrous toluene in a flame-dried Schlenk tube. Cool to 0 °C. Add Diethylzinc (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise.

    • Validation Checkpoint 1: Observe the evolution of ethane gas. The cessation of bubbling confirms the complete formation of the monomeric zinc alkoxide intermediate[1].

  • Substrate Addition: Stir the mixture for 15 minutes at 0 °C to allow for dinuclear complex equilibration. Add benzaldehyde (1.0 mmol, 106 mg) dropwise. Allow the reaction to slowly warm to room temperature.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench with methanol, and analyze via GC-FID. The complete disappearance of the benzaldehyde peak confirms >95% conversion.

  • Quenching & Workup: Cool the vessel to 0 °C and carefully quench the reaction by adding 1 M aqueous HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 3: The acidic aqueous layer retains the protonated β-amino alcohol ligand. Basifying this layer to pH >12 with NaOH and extracting with ether allows for >80% catalyst recovery, validating the non-consumptive nature of the ligand[1].

  • Chiral Analysis: Purify the crude product via flash column chromatography (Hexanes/EtOAc 9:1) to isolate 1-phenyl-1-propanol.

    • Validation Checkpoint 4: Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 98:2, 1.0 mL/min). A preliminary run with a racemic standard must show baseline resolution of the (R) and (S) enantiomers to validate the accuracy of the integrated ee% calculation.

References

  • (S)
  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols.
  • Source: sigmaaldrich.
  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)
  • Source: scribd.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Hazards &amp; Disposal Implications

Comprehensive Operational Guide: Proper Handling and Disposal of 1-Amino-3-methylhexan-2-ol As a Senior Application Scientist, I frequently consult with research teams who struggle with the logistical and safety nuances...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Handling and Disposal of 1-Amino-3-methylhexan-2-ol

As a Senior Application Scientist, I frequently consult with research teams who struggle with the logistical and safety nuances of managing bifunctional molecules. 1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a specialized aliphatic amino alcohol. The presence of both a primary amine and a secondary alcohol on a branched hexyl backbone gives this compound unique reactivity. While highly valuable in drug development and synthetic chemistry, these same functional groups dictate strict, non-negotiable disposal protocols to comply with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of 1-Amino-3-methylhexan-2-ol.

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the chemical. We do not just follow rules; we design workflows based on chemical causality.

Table 1: Hazard Profile and Logistical Implications

Chemical PropertyMechanistic CausalityOperational & Disposal Requirement
Alkalinity (Amine Group) The unshared electron pair on the nitrogen atom acts as a Lewis base, making the compound highly alkaline and corrosive to skin, eyes, and specific metals (copper, brass, aluminum) [1].Never store waste in metal drums. Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.
Bifunctionality Can act as both a nucleophile and a chelating ligand.Segregate strictly from strong oxidizers, heavy metals, and halogenated solvents to prevent uncontrolled exothermic reactions.
Organic Backbone The branched hexyl chain presents a flammability/combustibility risk under high heat.Keep waste containers away from ignition sources and store them in a grounded, fire-rated cabinet [2].
Nitrogen Content Combustion of amino alcohols yields highly toxic nitrogen oxides (NOx) [3].Must be disposed of via controlled incineration with flue gas scrubbing . Do not evaporate in a fume hood.

Part 2: Standard Operating Procedure (SOP) for Routine Waste Collection

Scientist’s Insight: A common critical error in laboratories is mixing amino alcohols with concentrated acidic waste streams (e.g., sulfuric or nitric acid). This results in a violent, exothermic neutralization reaction that can boil the solvent and rupture the container.

Step-by-Step Collection Methodology:

  • Container Selection: Select a compatible, right-sized secondary container. HDPE is mandatory; glass is acceptable but poses a mechanical breakage risk.

  • Waste Consolidation: Transfer 1-Amino-3-methylhexan-2-ol waste into the container exclusively inside a certified, actively venting fume hood.

  • Headspace Management: Fill the container to no more than 80-90% capacity. Leaving 10-20% headspace is critical to accommodate potential vapor expansion and prevent pressure-induced ruptures [1].

  • Immediate Sealing: Cap the container tightly immediately after the transfer. Leaving funnels in waste containers violates EPA open-container regulations and allows toxic vapors to escape.

  • EPA-Compliant Labeling: Affix a standardized Hazardous Waste label. Write the full chemical name ("1-Amino-3-methylhexan-2-ol"). Do not use abbreviations, chemical formulas, or trade names [2]. Mark the exact accumulation start date.

Part 3: Spill Response and Immediate Containment Protocol

Amino alcohols are slow to evaporate but readily absorb into porous materials. Using combustible absorbents (like sawdust or paper towels) creates a severe fire hazard if trace oxidizers are present.

Emergency Cleanup Methodology:

  • Evacuate & Ventilate: Isolate the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear amine vapors.

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (Nitrile or Butyl rubber are preferred over latex for amines), splash goggles, and a flame-resistant lab coat.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or commercial polypropylene spill pads [4].

  • Mechanical Collection: Use non-sparking tools (e.g., plastic dustpans) to sweep the absorbed material into a solid hazardous waste container (HDPE).

  • Chemical Decontamination: Wash the spill surface with a mildly acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water. Collect all rinsate as aqueous hazardous waste.

Part 4: Final Disposal & Vendor Logistics

Zero Drain Disposal Policy: Do not pour 1-Amino-3-methylhexan-2-ol down the sink. Even highly diluted aqueous solutions of amino alcohols exhibit high aquatic toxicity and can disrupt the biological microbial balance in municipal wastewater treatment facilities [1].

All collected waste must be handed over to a licensed hazardous waste management vendor. When generating the waste manifest, explicitly specify to the vendor that the waste contains an aliphatic amino alcohol. This ensures the vendor routes the waste to a facility equipped for controlled incineration with flue gas scrubbing , which is legally required to capture and neutralize the toxic NOx emissions generated during combustion [3].

Part 5: Waste Routing Workflow

Below is the logical decision tree for routing 1-Amino-3-methylhexan-2-ol waste streams in your laboratory.

WasteRouting Start 1-Amino-3-methylhexan-2-ol Waste Generation Type Determine Waste Stream Start->Type Pure Pure Liquid / Solvent Mix Type->Pure Aqueous Aqueous Solution Type->Aqueous Spill Spill Cleanup Debris Type->Spill Container Collect in HDPE (No Metal/Glass) Pure->Container pHCheck Check pH (Do NOT Drain Dispose) Aqueous->pHCheck SolidCont Collect in Solid Waste Container Spill->SolidCont Label Label: Hazardous Waste (Corrosive, Amine) Container->Label pHCheck->Container SolidCont->Label Storage Secondary Containment (Away from Acids/Oxidizers) Label->Storage Disposal Licensed EPA Vendor (Incineration with NOx Scrubbing) Storage->Disposal

Figure 1: Decision tree and workflow for the segregation, containment, and disposal of 1-Amino-3-methylhexan-2-ol.

References

  • Dartmouth College Environmental Health & Safety. Hazardous Waste Disposal Guide - Research Areas. Retrieved from:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 7767, N-Methyldiethanolamine (Amino Alcohol Spill Procedures). Retrieved from: [Link]

Handling

Personal protective equipment for handling 1-Amino-3-methylhexan-2-ol

An In-Depth Technical Guide to Personal Protective Equipment and Handling Protocols for 1-Amino-3-methylhexan-2-ol As drug development pipelines increasingly rely on complex chiral building blocks and specialized interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Personal Protective Equipment and Handling Protocols for 1-Amino-3-methylhexan-2-ol

As drug development pipelines increasingly rely on complex chiral building blocks and specialized intermediates, the safe handling of aliphatic amino alcohols has become a critical operational priority. 1-Amino-3-methylhexan-2-ol (CAS No.: 1248220-97-4) [1] is a highly reactive bifunctional molecule. While its nucleophilic amine and hydroxyl groups make it a versatile synthetic intermediate, these exact structural features render it highly hazardous to biological tissues and incompatible with several standard laboratory materials.

This guide synthesizes chemical reactivity principles with field-proven safety protocols to provide researchers with a self-validating system for handling, storing, and disposing of 1-Amino-3-methylhexan-2-ol.

Mechanistic Hazard Profile: The Causality of Corrosion

To select the correct Personal Protective Equipment (PPE), one must first understand the mechanism of injury. Aliphatic amino alcohols are classified globally under GHS as Category 1 Corrosives for both skin and eyes[2].

  • Saponification of Lipids: The unhindered primary amine group in 1-Amino-3-methylhexan-2-ol acts as a strong base. Upon contact with the moisture inherent in human skin, it extracts protons, drastically raising the local pH. This alkaline environment triggers the rapid saponification of epidermal lipids, destroying the skin's primary barrier.

  • Protein Denaturation: Following lipid breakdown, the molecule's hydroxyl group facilitates deep tissue penetration. The highly alkaline conditions disrupt hydrogen bonding and disulfide bridges in cellular proteins (keratin and collagen), leading to liquefactive necrosis and severe chemical burns[2].

  • Corneal Opacity: If introduced to the conjunctival sac of the eye, amino alcohols cause moderate to severe conjunctival redness and edema within minutes. Persistent and irreversible corneal opacity (blindness) can occur rapidly due to the destruction of the corneal epithelium[2].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile examination gloves are insufficient for handling concentrated aliphatic amino alcohols, as the solvent properties of the alcohol moiety combined with the corrosive amine can lead to rapid polymer degradation and short breakthrough times.

Table 1: Required PPE and Mechanistic Justifications

Body PartRequired PPE SpecificationMechanistic Justification & Causality
Hands Butyl rubber (>0.3 mm) or multi-layer laminate gloves (e.g., Silver Shield®).Butyl rubber provides superior permeation resistance against both amines and alcohols. Nitrile may swell or degrade upon prolonged contact with the neat liquid.
Eyes/Face Tight-fitting chemical splash goggles AND an 8-inch polycarbonate face shield.Standard safety glasses lack orbital seals. A face shield prevents catastrophic liquefactive necrosis of the cornea in the event of a pressurized splash[2].
Body Chemical-resistant lab coat (e.g., Tychem®) or heavy-duty rubberized apron over standard cotton lab attire.Prevents the chemical from soaking through woven fabrics and being held against the skin, which accelerates thermal and chemical burns.
Respiratory NIOSH-approved half-mask respirator with Organic Vapor/Amine cartridges (e.g., ABEK).Required only if handling outside of a certified fume hood. Prevents inhalation of basic vapors that cause severe respiratory tract irritation and pulmonary edema[3].

Operational Workflow: Step-by-Step Methodology

Every protocol involving 1-Amino-3-methylhexan-2-ol must be designed to mitigate its reactivity with atmospheric moisture, carbon dioxide, and incompatible metals.

Phase 1: Pre-Handling Setup
  • Atmospheric Control: Aliphatic amines readily react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate and carbonate salts. Purge the reaction vessel and the reagent bottle with an inert gas (Nitrogen or Argon) prior to opening.

  • Equipment Compatibility Check: Ensure no zinc, galvanized steel, aluminum, or copper alloys are present in the fluid path (e.g., syringe needles or reactor fittings). Amino alcohols aggressively corrode these metals, potentially evolving highly flammable hydrogen gas. Use PTFE, glass, or stainless steel (316L) exclusively.

  • Ventilation: Verify that the chemical fume hood is operating with a face velocity of at least 80–100 feet per minute (fpm).

Phase 2: Dispensing and Handling
  • Don PPE: Equip butyl gloves, splash goggles, face shield, and a chemical-resistant apron.

  • Transfer: Use a positive displacement pipette with PTFE tips or a glass gas-tight syringe purged with Argon to transfer the liquid.

  • Temperature Control: If the protocol requires heating, ensure the reaction is under a reflux condenser or sealed inert atmosphere, as the vapor pressure of the heated amino alcohol will increase the inhalation hazard.

Phase 3: Post-Handling Decontamination
  • Surface Neutralization: Wipe down the fume hood sash and work surface with a mildly acidic solution (e.g., 1% to 5% acetic acid or citric acid) to neutralize residual amine traces, followed by a thorough wipe with deionized water.

  • Tool Cleaning: Rinse all glassware and PTFE fittings with a polar aprotic solvent (like acetone) followed by water before sending them to the central washing facility.

Spill Response and Disposal Plan

In the event of a spill, immediate and structured action is required to prevent vapor accumulation and surface corrosion.

Emergency Spill Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. Ensure all ignition sources are extinguished, as amino alcohols can be combustible depending on their flash point[3].

  • Ventilate: Maximize fume hood exhaust and room ventilation.

  • Containment: DO NOT use sawdust, paper towels, or other combustible materials to absorb the spill, as the heat of neutralization or oxidation can trigger a fire[3]. Use an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Neutralization: Carefully neutralize the absorbed mixture using a specialized acidic spill kit (e.g., sodium bisulfate-based neutralizer).

  • Collection: Sweep the neutralized, absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Logistics:

  • Segregation: Store 1-Amino-3-methylhexan-2-ol waste strictly away from strong oxidizing agents, strong acids, and halogenated compounds to prevent violent exothermic reactions.

  • Labeling: Label waste containers clearly as "Corrosive Liquid, Basic, Organic, N.O.S. (Contains Aliphatic Amino Alcohol)"[3].

  • Container Material: Use only HDPE or glass waste containers. Never use metal drums for amino alcohol waste.

Safety Workflow Visualization

The following decision tree outlines the critical path for handling and emergency response regarding 1-Amino-3-methylhexan-2-ol.

G Start Start: Handling 1-Amino-3-methylhexan-2-ol PPE Don Required PPE (Butyl Gloves, Goggles, Apron) Start->PPE Hood Transfer to Fume Hood (Purge with Argon/N2) PPE->Hood Spill Spill Occurs? Hood->Spill Evacuate Evacuate Area & Maximize Ventilation Spill->Evacuate Yes Proceed Execute Experimental Protocol (Avoid Cu/Al/Zn Contacts) Spill->Proceed No Neutralize Absorb with Sand/Vermiculite (No Combustibles) Evacuate->Neutralize Dispose Dispose in HDPE Container as Corrosive/Basic Waste Neutralize->Dispose Proceed->Dispose

Caption: Operational safety and spill response workflow for handling 1-Amino-3-methylhexan-2-ol.

References

  • Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL EA Safety Data Sheet". Accessed March 27, 2026.[Link]

  • ANGUS Chemical Company (via MsdsDigital). "CORRGUARD EXT Safety Data Sheet". Accessed March 27, 2026.[Link]

  • Pennsylvania Department of Environmental Protection. "LOSALT LS1515 Safety Data Sheet (Amino Alcohol Hazards)". Accessed March 27, 2026.[Link]

Sources

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